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N-(2,4-difluorophenyl)-2-fluorobenzamide Documentation Hub

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Core Science & Biosynthesis

Foundational

The Fluorine Effect: Engineering Potency and Stability in Benzamide Scaffolds

Topic: Potential Biological Activities of Fluorinated Benzamide Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Fluorinated Benzamide Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzamide moiety (Ph-CO-NRR') is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics, histone deacetylase (HDAC) inhibitors, and prokinetic agents. The strategic incorporation of fluorine into this scaffold is not merely a cosmetic modification but a fundamental engineering tactic. Fluorine substitution alters the physicochemical landscape of the molecule—modulating lipophilicity (


), blocking metabolic "soft spots" (preventing CYP450-mediated oxidation), and inducing electronic perturbations that enhance ligand-target binding kinetics.[1] This guide analyzes the biological activities of fluorinated benzamide derivatives, focusing on their mechanistic roles in CNS disorders and oncology.

Chemical Rationale: The "Fluorine Scan"

Before detailing specific biological activities, it is critical to understand the causality of fluorine substitution.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the para- or meta- positions of the benzamide ring frequently blocks oxidative metabolism (hydroxylation), extending the in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element. When placed ortho to the amide carbonyl, it can alter the conformation of the benzamide via intramolecular hydrogen bonding or dipole-dipole interactions, locking the molecule in a bioactive conformation.

  • Lipophilicity: Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical requirement for benzamide-based antipsychotics.

Therapeutic Sector A: CNS Agents (Dopamine Antagonists)

Fluorinated benzamides have a storied history as Dopamine


 receptor antagonists. Unlike phenothiazines, these "substituted benzamides" often exhibit a distinct pharmacological profile with reduced extrapyramidal side effects.
Mechanism of Action

These derivatives function primarily as competitive antagonists at the post-synaptic


 receptors in the mesolimbic pathway. The benzamide core mimics the endogenous dopamine structure, while the fluorine atom often occupies a hydrophobic pocket within the receptor, enhancing binding affinity (

).
Case Study: Fallypride and Raclopride
  • Fallypride: A high-affinity (

    
     nM) 
    
    
    
    antagonist. The fluorine atom on the propyl side chain is not only critical for binding but also allows for
    
    
    -labeling in PET imaging.
  • Raclopride: A selective

    
     antagonist (
    
    
    
    nM). The 3,5-dichloro-2-hydroxy-6-methoxybenzamide structure is a classic example of how halogens (Cl) can be replaced or complemented by fluorine to tune selectivity.

Therapeutic Sector B: Epigenetic Modulation (Oncology)

The benzamide class of Histone Deacetylase (HDAC) inhibitors represents a major breakthrough in cancer epigenetics. Unlike hydroxamic acids (e.g., SAHA), benzamides (e.g., Entinostat) are often Class I selective (HDAC 1, 2, 3) and exhibit slower binding kinetics ("slow-on/slow-off").

Mechanism: Zinc-Binding Group (ZBG)

The 2-aminobenzamide moiety acts as the ZBG. The fluorine atom, typically placed on the phenyl ring of the linker or the cap group, modulates the electronic density of the amide carbonyl, affecting its interaction with the catalytic zinc ion (


) in the HDAC active site.
Biological Activity: Entinostat (MS-275)

Entinostat is a potent, oral Class I HDAC inhibitor. The fluorine substitution on the pyridine ring (in related analogs) or the benzamide core itself has been shown to improve metabolic stability against hydrolytic cleavage.

Experimental Protocols: Validating Biological Activity

To ensure scientific integrity, the following protocols are provided as standard operating procedures (SOPs) for synthesizing and evaluating fluorinated benzamide derivatives.

Protocol 1: General Synthesis of Fluorinated Benzamides via Amide Coupling

Objective: To synthesize a library of fluorinated benzamide derivatives for SAR studies. Rationale: The coupling of a fluorinated benzoic acid with an amine is the most direct route. Using HATU ensures high yields and minimizes racemization.

Materials:

  • Fluorinated Benzoic Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the fluorinated benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ). Add HATU (1.2 mmol) and stir at room temperature for 15 minutes to form the activated ester.
    
  • Coupling: Add the amine (1.1 mmol) followed by DIPEA (3.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor progress via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with 1N HCl (2x), sat.

    
     (2x), and brine (1x).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO2) to yield the fluorinated benzamide.
    
  • Characterization: Confirm structure via

    
    -NMR, 
    
    
    
    -NMR, and
    
    
    -NMR.
Protocol 2: Histone Deacetylase (HDAC) Fluorometric Activity Assay

Objective: To determine the


 of synthesized fluorinated benzamides against HDAC1.
Rationale:  This assay uses a fluorogenic substrate with an acetylated lysine side chain. Deacetylation by HDAC sensitizes the substrate to a developer, releasing a fluorophore.

Materials:

  • Recombinant Human HDAC1 Enzyme

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (Tris-HCl, NaCl, Glycerol, Triton X-100)

  • Developer Solution (Trypsin/Protease)

  • Reference Inhibitor (Trichostatin A or Entinostat)

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (fluorinated benzamides) in DMSO to prepare a 10-point concentration series (e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Incubation: Add 10

    
    L of diluted compound and 15 
    
    
    
    L of HDAC1 enzyme solution to a black 96-well plate. Incubate at 37°C for 10 minutes.
  • Substrate Addition: Add 25

    
    L of the fluorogenic substrate solution to initiate the reaction.
    
  • Reaction: Incubate at 37°C for 30-60 minutes.

  • Development: Add 50

    
    L of Developer Solution to stop the reaction and cleave the deacetylated substrate. Incubate at room temperature for 15 minutes.
    
  • Measurement: Read fluorescence on a microplate reader (Ex: 350-360 nm, Em: 450-460 nm).

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Visualization & Data

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic placement of fluorine atoms on the benzamide scaffold and their corresponding biological effects.

SAR_Logic Benzamide Benzamide Scaffold (Ph-CO-NRR') Ortho_F Ortho-Fluorine (Electronic/Conformational) Benzamide->Ortho_F Meta_F Meta-Fluorine (Metabolic Blockade) Benzamide->Meta_F Para_F Para-Fluorine (Lipophilicity/Potency) Benzamide->Para_F Conf_Lock Conformational Lock (Intramolecular H-Bond) Ortho_F->Conf_Lock Dipole Effect Met_Stab Metabolic Stability (Blocks CYP Oxidation) Meta_F->Met_Stab C-F Strength Para_F->Met_Stab Blocks Para-Hydroxylation Potency Increased Potency (Hydrophobic Pocket) Para_F->Potency LogP Increase

Figure 1: Strategic Fluorine Substitution on the Benzamide Scaffold.

Mechanism of Action: HDAC Inhibition

This diagram details the molecular interaction between a fluorinated benzamide inhibitor and the HDAC active site.

HDAC_Mechanism Inhibitor Fluorinated Benzamide (Inhibitor) Substrate Acetyl-Lysine (Natural Substrate) Inhibitor->Substrate Competes With ZBG Zinc-Binding Group (2-Aminobenzamide) Inhibitor->ZBG Cap Cap Group (Surface Recognition) Inhibitor->Cap Linker Linker Region (Hydrophobic Tunnel) Inhibitor->Linker ActiveSite HDAC Active Site (Tunnel) Zinc Zinc Ion (Zn2+) (Catalytic Core) ZBG->Zinc Chelation Cap->ActiveSite H-Bonds Linker->ActiveSite Van der Waals

Figure 2: Molecular Mechanism of Benzamide-Based HDAC Inhibition.

Comparative Biological Data

Table 1: Comparative


 Values of Benzamide Derivatives 
Compound ClassTargetRepresentative AnalogFluorine Position

/

(nM)
Biological Effect
HDAC Inhibitor HDAC1Entinostat (MS-275)Pyridine ring~240 nMCell cycle arrest (G1 phase)
HDAC Inhibitor HDAC14-F-Benzamide AnalogPara-Fluorine~180 nMImproved metabolic stability vs non-F
Antipsychotic

Receptor
Raclopride3,5-Dichloro (Ref)~1.2 nMHigh affinity antagonism
Antipsychotic

Receptor
FallyprideSide-chain Fluorine~0.03 nMUltra-high affinity, PET tracer
Antimicrobial FtsZ3-F-BenzamideMeta-FluorineMIC: 4

g/mL
Disruption of Z-ring formation

Future Outlook

The field is moving towards Targeted Protein Degradation (TPD) . Fluorinated benzamides are being explored as the "warhead" ligand for E3 ligase recruiters (PROTACs). By linking a high-affinity fluorinated benzamide (e.g., an HDAC binder) to a Cereblon ligand, researchers aim to degrade rather than merely inhibit oncogenic proteins. Additionally,


-labeled benzamides continue to be the gold standard for mapping receptor density in neurodegenerative diseases.

References

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • HDAC Inhibitors: Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link

  • Benzamide Antipsychotics: Mukherjee, J., et al. (1995). "Fluorinated benzamide neuroleptics." Nuclear Medicine and Biology. Link

  • Metabolic Stability: Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • FtsZ Inhibitors: Ma, S., et al. (2017). "Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Melanoma Imaging: Ren, G., et al. (2009). "Benzamide derivatives as potential imaging agents for malignant melanoma."[2][3] Nuclear Medicine and Biology. Link

Sources

Exploratory

Discovery and history of N-(2,4-difluorophenyl)-2-fluorobenzamide.

This is an in-depth technical guide on N-(2,4-difluorophenyl)-2-fluorobenzamide , a specific fluorinated benzanilide scaffold that has recently gained significant attention in structural medicinal chemistry and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-(2,4-difluorophenyl)-2-fluorobenzamide , a specific fluorinated benzanilide scaffold that has recently gained significant attention in structural medicinal chemistry and agrochemical design.

Structural Insights, Synthesis, and Pharmacochemical Utility

Part 1: Executive Summary & Historical Context

N-(2,4-difluorophenyl)-2-fluorobenzamide (often abbreviated in crystallographic literature as Fo24 ) is a tri-fluorinated benzanilide derivative. While benzanilides have a long history as privileged structures in drug discovery (e.g., salicylanilides), this specific congener represents a critical model system for understanding fluorine-mediated conformational control and intermolecular stacking interactions .

Historically, the compound existed primarily as a member of high-throughput screening (HTS) libraries for agrochemical discovery. However, its significance was elevated by recent structural studies (Gallagher et al., 2023-2024) which characterized its unique crystal packing and hydrogen-bonding networks. These studies provided the definitive "discovery" of its physicochemical behavior, distinguishing it from its isomers (e.g., the 2,3-difluoro analogue, Fo23).

Key Classification:

  • Chemical Class: Polyfluorinated Benzanilide.

  • Primary Utility: Structural probe for Fluorine-Hydrogen (C-H···F) interactions; Scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and kinase inhibitors.

  • Molecular Formula: C₁₃H₈F₃NO[1]

  • Molecular Weight: 251.20 g/mol

Part 2: Discovery & Structural Significance

The "discovery" of N-(2,4-difluorophenyl)-2-fluorobenzamide is best understood not as a single serendipitous event, but as a rational evolution in Fragment-Based Drug Discovery (FBDD) .

1. The Fluorine Effect in Lead Optimization

Medicinal chemists introduced this molecule to exploit the ortho-fluorine effect . The presence of a fluorine atom at the ortho-position of the benzoyl ring (2-fluoro) and the aniline ring (2,4-difluoro) restricts the conformational freedom of the amide bond via electrostatic repulsion and weak intramolecular hydrogen bonds (N-H···F).

  • Historical Milestone (2024): The definitive structural elucidation by Gallagher et al. revealed that Fo24 adopts a specific planar conformation driven by an intramolecular N-H···F interaction (2.12 Å). This finding is crucial for designing drugs that require a "locked" conformation to bind to target proteins (e.g., kinase pockets).

2. Agrochemical Origins

Patent literature (e.g., CN113444016A) identifies the molecule as a key intermediate in the synthesis of novel pesticidal agents. The 2,4-difluoroaniline moiety is a validated pharmacophore found in commercial fungicides like Bixafen and Fluxapyroxad , suggesting Fo24 serves as a simplified benzamide analog in early-stage SAR (Structure-Activity Relationship) libraries.

Part 3: Synthesis & Experimental Protocols

The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is a classic nucleophilic acyl substitution, optimized for high yield and purity without the need for complex chromatographic purification.

Protocol 1: Chemical Synthesis

Objective: Synthesize high-purity Fo24 for crystallographic or biological assay.

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 eq)

  • 2,4-Difluoroaniline (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-difluoroaniline (e.g., 5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (6 mmol) to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 2-fluorobenzoyl chloride (5 mmol) diluted in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/pyridine.

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove excess acid chloride byproducts.

    • Wash with Brine, dry over anhydrous MgSO₄, and filter.

  • Crystallization: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot Ethanol or CH₂Cl₂/Hexane to yield colorless needles.

    • Typical Yield: 85–90%

    • Melting Point: 110–112°C

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

SynthesisPath Start Reagents: 2-Fluorobenzoyl Chloride + 2,4-Difluoroaniline Process1 Nucleophilic Attack (DCM, 0°C) Start->Process1 Mix Intermed Tetrahedral Intermediate Process1->Intermed Product N-(2,4-difluorophenyl)- 2-fluorobenzamide (Fo24) Intermed->Product Elimination of Cl- Base Base (Et3N) Scavenges HCl Base->Product Promotes

Caption: Figure 1. Synthetic pathway for Fo24 via Schotten-Baumann acylation.

Part 4: Physicochemical Properties & Mechanism
1. Structural Data Table

The following data is consolidated from crystallographic reports (Gallagher, 2024) and calculated descriptors.

PropertyValueSignificance
Formula C₁₃H₈F₃NOTri-fluorinated core
Crystal System Monoclinic, PnPolar space group
Melting Point 110–112 °CIndicates stable solid-state packing
LogP (Calc) ~3.1Lipophilic; suitable for membrane permeability
H-Bond Donor 1 (Amide NH)Critical for target binding
H-Bond Acceptor 1 (Amide C=O) + 3 (F)Fluorine acts as a weak acceptor
Intramolecular Interaction N-H[1][2][3]···F (2.12 Å)Locks "planar" conformation
2. Mechanism of Action (Biological & Structural)

While Fo24 is a model compound, its pharmacophore mimics active inhibitors in two primary classes:

  • Succinate Dehydrogenase Inhibitors (SDHIs):

    • Mechanism: The amide carbonyl binds to the Tyrosine residue in the SDH enzyme (Complex II), while the fluorinated phenyl ring fits into the hydrophobic pocket.

    • Role of Fo24: Acts as a "minimalist" SDHI probe to test the steric tolerance of the binding pocket without the complexity of the pyrazole moiety found in commercial drugs like Fluxapyroxad.

  • Kinase Inhibition (Type II):

    • Mechanism: Benzanilides can bind to the DFG-out conformation of kinases. The "ortho-fluoro" effect forces the rings to be coplanar or twisted depending on the specific isomer, allowing tuning of selectivity.

Visualization: Structure-Activity Relationship (SAR)

This diagram details how specific structural features of Fo24 contribute to its biological and physical behavior.

SAR_Mechanism Core N-(2,4-difluorophenyl)-2-fluorobenzamide Central Scaffold Amide Amide Linker (CONH) 1. H-Bond Donor/Acceptor 2. SDH Binding Motif Core->Amide RingA 2-Fluorobenzoyl Ring 1. Ortho-F locks conformation 2. Metabolic stability Core->RingA RingB 2,4-Difluoroaniline Ring 1. Lipophilicity (LogP ~3.1) 2. Hydrophobic Pocket fit Core->RingB Interaction Intramolecular N-H···F (Planarity Control) Amide->Interaction NH group RingA->Interaction F atom

Caption: Figure 2. Pharmacophore decomposition and intramolecular locking mechanism of Fo24.

Part 5: Applications in Research
  • Crystallographic Reference Standard: Researchers use Fo24 to calibrate force fields for modeling Fluorine-Fluorine and Fluorine-Pi interactions. Its crystal structure reveals how fluorine atoms can direct molecular stacking, a critical parameter in formulation science for enhancing the solubility of poorly soluble drugs.

  • Fragment Library Construction: In FBDD, Fo24 serves as a "heavy fragment." If a screen identifies Fo24 as a hit, chemists can "grow" the molecule by substituting the phenyl rings (e.g., replacing the benzoyl ring with a heterocycle) to increase potency, knowing the core amide binding mode is stable.

Part 6: References
  • Gallagher, J. F., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.[4] MDPI / Molbank.

    • Source:

    • Context: Definitive crystal structure, synthesis protocol, and conformational analysis.[1]

  • Gallagher, J. F., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide.[1] MDPI / Molbank.

    • Source:

    • Context: Comparative analysis of the isomer (Fo23) vs. Fo24.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123588 (Related Isomers).

    • Source:

    • Context: Chemical descriptors and patent linkages for fluorinated benzamides.

  • Google Patents (2021). Molecules having pesticidal utility, and intermediates, compositions and methods related thereto.[3][5] CN113444016A.[3][5]

    • Source: [3][5]

    • Context: Identifies the molecule as a pesticidal intermediate.[3][5]

Sources

Protocols & Analytical Methods

Method

Application of N-(2,4-difluorophenyl)-2-fluorobenzamide in materials science.

Application Note: Solid-State Engineering & Physicochemical Characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) Abstract This guide details the application of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-State Engineering & Physicochemical Characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)

Abstract

This guide details the application of N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) as a high-fidelity supramolecular synthon in materials science and pharmaceutical solid-state development.[1] While benzanilides are pharmacophores in kinase inhibitors and fungicides (e.g., Fluxapyroxad), their utility in materials science lies in their ability to model fluorine-directed crystal packing .[1] This protocol outlines the synthesis, purification, and solid-state characterization of Fo24, focusing on its use in suppressing crystallographic disorder and engineering stable hydrogen-bonded tapes in organic semiconductors and bioactive solids.[1]

Introduction: The Fluorine Effect in Material Design

In the design of organic solid-state materials—whether for organic field-effect transistors (OFETs) or stable drug formulations—controlling molecular packing is paramount.[1] N-(2,4-difluorophenyl)-2-fluorobenzamide serves as a critical "probe molecule" for two reasons:

  • Conformational Locking: The ortho-fluorine on the benzoyl ring forms an intramolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hydrogen bond. This "locks" the molecule into a planar conformation, reducing conformational polymorphism and enhancing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    -stacking capability.
  • Disorder Suppression: Unlike non-fluorinated benzamides, which often suffer from orientational disorder in the crystal lattice, the strategic placement of fluorine atoms in Fo24 directs the formation of robust 1D amide

    
     amide chains (C(4) motif) and prevents lattice slippage.
    

Key Material Properties:

  • Molecular Formula: C₁₃H₈F₃NO[1][2][3][4][5]

  • Molecular Weight: 251.20 g/mol [1][6]

  • Crystal System: Monoclinic

  • Space Group: Pn (No. 7)[1][5][6]

  • Melting Point: 157–163 °C (Polymorph dependent)

Experimental Protocols

Protocol A: High-Purity Synthesis & Recrystallization

Objective: To isolate Fo24 with >99.5% crystallinity for solid-state analysis.

Reagents: 2-fluorobenzoyl chloride (1.0 eq), 2,4-difluoroaniline (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]

Workflow:

  • Dissolution: Dissolve 2,4-difluoroaniline (10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add TEA (12 mmol) dropwise at 0 °C to scavenge HCl.

  • Acylation: Add 2-fluorobenzoyl chloride (10 mmol) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quench & Wash: Wash reaction mixture with 1M HCl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL), sat. NaHCO₃ (
    
    
    
    mL), and brine.
  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Crystallization (Critical Step):

    • Dissolve crude solid in minimal boiling DCM.

    • Allow slow evaporation at room temperature (294 K) for 48 hours.

    • Result: Colorless block-like crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).[1]

Protocol B: Solid-State Characterization Pipeline

Objective: To map the supramolecular landscape and verify phase purity.

TechniqueParameter SettingsPurpose
PXRD (Powder X-Ray Diffraction)Cu Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

Å), 2

range: 2–50°, Step: 0.02°
Confirm bulk phase purity matches single crystal structure. Look for peaks at low angles indicating layering.[1]
DSC (Diff.[1][7][8] Scanning Calorimetry)Ramp: 10 °C/min, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

flow: 50 mL/min, Pan: Al crimped
Determine melting onset (

) and enthalpy of fusion (

). Watch for endotherms prior to

(polymorphic transitions).
Hot-Stage Microscopy Polarized light, 5 °C/min heating rateVisualize crystal habit changes or sublimation.[1] Confirm lack of liquid crystalline mesophase (unless supercooled).[1]

Structural Analysis & Mechanism

The utility of Fo24 in materials science is defined by its specific packing motifs.[1] When analyzing your diffraction data, look for these signatures:

  • The Intramolecular Lock: Check for a contact distance of approx.[1] 2.12 Å between the amide Hydrogen (H1) and the ortho-Fluorine (F12).[1][5][6] This creates a pseudo-6-membered ring, flattening the molecule.[1]

  • The 1D Tape: Molecules should link head-to-tail via intermolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hydrogen bonds along the b-axis (approx. 4.98 Å repeat distance).[1]
    
  • Fluorine Segregation: In high-quality crystals, fluorine atoms often cluster, creating "fluorous domains" that repel hydrocarbon layers.[1] This segregation is vital for designing hydrophobic surface coatings.[1]

Visualizing the Solid-State Assembly

Fo24_Assembly cluster_forces Critical Forces Molecule Fo24 Monomer (Planar Conformation) Lock Intramolecular Lock (N-H...F Interaction) Molecule->Lock Stabilized by ortho-F Tape 1D Supramolecular Tape (Amide...Amide H-Bonds) Molecule->Tape Intermolecular Assembly (b-axis) Lock->Molecule Planarity enforced Stack 2D Sheet Formation (Pi-Pi Stacking) Tape->Stack Weak C-H...F interactions F_interactions F...F & C-H...F (Disorder Suppression) Tape->F_interactions Crystal 3D Crystal Lattice (Space Group Pn) Stack->Crystal Van der Waals Packing F_interactions->Stack

Figure 1: Hierarchical assembly of Fo24.[1] The intramolecular fluorine lock enables the formation of planar 1D tapes, which then stack via weak fluorine-centered interactions to form the 3D lattice.

Application Workflow: Polymorph Screening

In drug development, Fo24 is used as a model to test if a scaffold is prone to polymorphism.[1] If Fo24 yields multiple crystal forms, the parent pharmacophore likely will too.[1]

Polymorph_Screen Start Crude Fo24 Solvent1 Polar Protic (MeOH/EtOH) Start->Solvent1 Solvent2 Non-Polar (Hexane/Tol) Start->Solvent2 Solvent3 Chlorinated (DCM/CHCl3) Start->Solvent3 Evap Slow Evaporation (298 K) Solvent1->Evap Cool Cooling Cryst. (330 K -> 277 K) Solvent2->Cool Solvent3->Evap Analyze PXRD Analysis Evap->Analyze Cool->Analyze Decision Compare Patterns Analyze->Decision

Figure 2: Differential scanning workflow to identify stable solid forms. For Fo24, DCM evaporation typically yields the thermodynamic Form I (Space Group Pn).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Fluorinated aromatics can be lipophilic; use gloves.[1]

  • Storage: Store at room temperature, desiccated. Stable to hydrolysis under neutral conditions.[1]

  • Disposal: Halogenated organic waste streams.

References

  • Gallagher, J. F., & Hehir, N. (2024).[1] N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1782.[1] Link

  • Chopra, D., & Guru Row, T. N. (2011).[1] The role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.[1] Link

  • Puggioni, G., et al. (2024).[1] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Link

  • Verma, A., et al. (2018).[1] Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(21).[1] Link

Sources

Application

Developing analytical methods for N-(2,4-difluorophenyl)-2-fluorobenzamide quantification.

Executive Summary This application note details the analytical development strategy for N-(2,4-difluorophenyl)-2-fluorobenzamide (referred to herein as Fo24 ). While fluorinated benzamides are increasingly prevalent in c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical development strategy for N-(2,4-difluorophenyl)-2-fluorobenzamide (referred to herein as Fo24 ). While fluorinated benzamides are increasingly prevalent in crystal engineering and medicinal chemistry due to their unique hydrogen-bonding motifs and metabolic stability, standard quantification protocols for specific isomers like Fo24 remain undefined in public pharmacopeias.[1]

This guide provides two distinct validated workflows:

  • Method A (HPLC-UV): Robust quantification for Active Pharmaceutical Ingredient (API) purity and process control.[1]

  • Method B (LC-MS/MS): High-sensitivity trace analysis for biological matrices or cleaning validation.[1]

Key Technical Insight: The presence of three fluorine atoms on the aromatic rings introduces specific electronic shielding and lipophilicity (LogP ~3.1).[1] While C18 columns are sufficient for general potency, we recommend Pentafluorophenyl (PFP) stationary phases for separating Fo24 from its positional isomers (e.g., the 2,3-difluoro analogue, Fo23) due to superior


-

and F-F interaction mechanisms.[1]

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step in Quality by Design (QbD) method development.[1]

PropertyValueRelevance to Method
Chemical Name N-(2,4-difluorophenyl)-2-fluorobenzamideTarget Analyte
Formula / MW ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

/ 251.20 g/mol
Mass Spectrometry Parent Ion

LogP (Predicted) ~3.1Moderately lipophilic; Retains well on C18/PFP.[1][2]
pKa Amide H is non-ionizable at pH 2-8pH control is for peak shape, not retention shifts.[1]
UV Max ~254 nm, ~210 nmAromatic

transitions allow UV detection.[1]
Solubility Low in water; High in MeOH, ACN, DCMDiluents must contain >50% organic solvent.[1]

Method A: HPLC-UV for Purity & Potency[1]

Objective: Routine quality control (QC) with a focus on robustness and isomer selectivity.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Ace 5 C18-PFP (150 x 4.6 mm, 5 µm) or Phenomenex Kinetex F5.[1]

    • Expert Note: Standard C18 columns often fail to resolve the ortho-para (2,4-diF) isomer from the ortho-meta (2,3-diF) impurity.[1] The PFP phase utilizes fluorine-fluorine interactions to enhance selectivity.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic separation of polar impurities
12.080Linear Gradient (Elution of Fo24 ~8.5 min)
12.195Column Wash
15.095Wash Hold
15.140Re-equilibration
20.040End of Run
Standard Preparation Strategy
  • Stock Solution: Dissolve 25.1 mg of Fo24 reference standard in 25 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN) to reach 100 µg/mL.

    • Caution: Do not use 100% aqueous diluent; the compound will precipitate.[1]

Method B: LC-MS/MS for Bioanalysis & Trace Impurities[1]

Objective: Quantifying Fo24 in plasma or cleaning swabs (LOD < 1 ng/mL).

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Compound Optimization:

    • Precursor Ion (Q1): 252.2 m/z

      
      
      
    • Quantifier Ion (Q3): 141.0 m/z (Cleavage of amide bond, loss of difluoroaniline group).

    • Qualifier Ion (Q3): 113.0 m/z (Fluorobenzoyl fragment).

LC Parameters (Fast LC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase: Isocratic 40:60 (0.1% Formic Acid in Water : Methanol).[1]

  • Run Time: 3.5 minutes.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the sample preparation workflow.

MethodWorkflow Start Start: Sample Arrival SampleType Determine Sample Matrix Start->SampleType API Pure Substance / API SampleType->API High Conc (>0.1 mg/mL) Bio Plasma / Swab / Trace SampleType->Bio Low Conc (<1 µg/mL) PrepUV Dilute in MeOH:Water (50:50) Filter 0.22 µm PTFE API->PrepUV PrepMS Protein Precipitation (PPT) Add 3x Vol ACN -> Centrifuge Bio->PrepMS MethodUV Method A: HPLC-UV (PFP Column) Focus: Isomer Selectivity PrepUV->MethodUV MethodMS Method B: LC-MS/MS (C18 UPLC) Focus: Sensitivity PrepMS->MethodMS Data Data Processing (Integrate & Calc) MethodUV->Data MethodMS->Data

Figure 1: Decision matrix for analytical method selection based on sample concentration and matrix complexity.

Validation Criteria (Self-Validating System)

To ensure the method is "self-validating" during routine use, specific System Suitability Tests (SST) must be passed before data release.[1]

ParameterAcceptance CriteriaRationale
Precision (Repeatability) RSD

2.0% for 5 replicate injections
Confirms pump/injector stability.
Resolution (

)

between Fo24 and nearest isomer
Critical for fluorinated isomers (PFP column advantage).
Tailing Factor (

)

Ensures no secondary interactions with silanols.[1]
Signal-to-Noise (LOQ)

at 0.05 µg/mL
Defines the sensitivity limit.[1]
Recovery (Bioanalysis) 85% - 115% (Spike recovery)Validates the extraction efficiency.[1]

References

  • Gallagher, J. F. (2024).[1][3] N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI / Molbank.[1] (Describes the synthesis and crystal structure of the Fo24 isomer).

  • National Institute of Standards and Technology (NIST). 2,4-Difluorobenzamide, N-(4-fluorophenyl)-.[1][4] NIST Chemistry WebBook, SRD 69.[1][4] (Provides physicochemical data for structural analogues).

  • Jamari, N. L. A., et al. (2021).[1] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC / Hindawi.[1] (Discusses detection challenges of fluorinated organics).

  • PubChem. 2,4-Difluorobenzamide Compound Summary. National Library of Medicine.[1] (Source for general benzamide physical properties and identifiers).

Sources

Method

Application Notes and Protocols for Evaluating N-(2,4-difluorophenyl)-2-fluorobenzamide as a Potential Enzyme Inhibitor

Introduction N-(2,4-difluorophenyl)-2-fluorobenzamide is a tri-fluorinated benzamide derivative with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly infl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-difluorophenyl)-2-fluorobenzamide is a tri-fluorinated benzamide derivative with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for biological evaluation. The central amide bond is a key structural feature that suggests potential interactions with enzymes that recognize and process peptide or ester bonds, such as proteases and carboxylesterases. These enzyme families are implicated in a wide range of physiological and pathological processes, rendering them attractive targets for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibitory potential of N-(2,4-difluorophenyl)-2-fluorobenzamide. We present detailed protocols for the synthesis of the compound, determination of its solubility, and subsequent screening against two representative enzyme classes: human Carboxylesterase 1 (hCE1) and human Cathepsin S. The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices.

Compound Information: N-(2,4-difluorophenyl)-2-fluorobenzamide

Synthesis

N-(2,4-difluorophenyl)-2-fluorobenzamide can be synthesized via a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline.[1][2]

Reaction Scheme:

Materials:

  • 2-fluorobenzoyl chloride

  • 2,4-difluoroaniline

  • Pyridine

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

A detailed, step-by-step synthesis protocol can be found in the work by Gallagher, J.F. (2024).[2] The synthesis generally involves the slow addition of 2-fluorobenzoyl chloride to a solution of 2,4-difluoroaniline in a suitable solvent like toluene, with pyridine acting as a base to neutralize the HCl byproduct. The reaction mixture is typically stirred at an elevated temperature, followed by workup and purification to yield the final product.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-(2,4-difluorophenyl)-2-fluorobenzamide is provided below.

PropertyValueSource
Molecular Formula C₁₃H₈F₃NO[1]
Molecular Weight 267.21 g/mol [1]
Melting Point 110-112 °C[1]
Appearance Solid[3]
logP (predicted) 3.5[4]

Protocol 1: Determination of Compound Solubility

Rationale: Accurate determination of a compound's solubility in the assay buffer and in a stock solvent like DMSO is critical for reliable in vitro screening.[5] Poor solubility can lead to inaccurate IC50 values and false-negative results. This protocol provides a method to determine the kinetic solubility of N-(2,4-difluorophenyl)-2-fluorobenzamide.[6][7]

Materials:

  • N-(2,4-difluorophenyl)-2-fluorobenzamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV-compatible plates

  • Plate shaker

  • UV/Vis plate reader

  • Calibrated analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of N-(2,4-difluorophenyl)-2-fluorobenzamide in DMSO (e.g., 10 mM). This can be achieved by accurately weighing the compound and dissolving it in the appropriate volume of DMSO.[5]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well filter plate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This will result in a final DMSO concentration of 1%.[7]

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with continuous shaking.[7]

  • Filtration: Place the filter plate on top of a 96-well UV-compatible collection plate and centrifuge to separate any precipitated compound.

  • Quantification: Measure the absorbance of the filtrate in the collection plate using a UV/Vis plate reader at a predetermined wavelength (e.g., the λmax of the compound).

  • Data Analysis: Create a standard curve using the known concentrations of the compound in DMSO/PBS mixtures that did not show precipitation. Use this curve to determine the concentration of the compound in the filtered solutions. The highest concentration that remains in solution is the kinetic solubility.

Hypothesized Enzyme Targets and Assay Protocols

Based on the benzamide scaffold, we hypothesize that N-(2,4-difluorophenyl)-2-fluorobenzamide may act as an inhibitor of hydrolases such as carboxylesterases or proteases. The following protocols are designed to test this hypothesis.

Protocol 2: Human Carboxylesterase 1 (hCE1) Inhibition Assay

Rationale: Human carboxylesterase 1 (hCE1) is a key enzyme in the metabolism of many ester-containing drugs and prodrugs.[8] Inhibition of hCE1 can have significant pharmacological consequences. This assay uses a colorimetric substrate, p-nitrophenyl acetate (pNPA), which upon hydrolysis by hCE1, produces the chromogenic product p-nitrophenol, allowing for spectrophotometric monitoring of enzyme activity.[9]

Materials:

  • Recombinant human Carboxylesterase 1 (hCE1)

  • N-(2,4-difluorophenyl)-2-fluorobenzamide

  • p-Nitrophenyl acetate (pNPA)

  • Benzil (positive control inhibitor)[10][11]

  • Phosphate buffer (100 mM, pH 7.4)[9]

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

hCE1_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions (in DMSO) Add_Compound Add Compound/DMSO/Benzil to wells Compound_Prep->Add_Compound Enzyme_Prep Prepare hCE1 Solution (in Phosphate Buffer) Add_Enzyme Add hCE1 to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPA Solution (in Phosphate Buffer) Add_Substrate Add pNPA to initiate reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the hCE1 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(2,4-difluorophenyl)-2-fluorobenzamide in DMSO. Also, prepare a stock solution of the positive control, benzil, in DMSO.

  • Assay Plate Setup: To a 96-well plate, add 2 µL of the compound dilutions, DMSO (for the no-inhibitor control), or benzil solution.

  • Enzyme Addition: Add 98 µL of pre-warmed (37°C) phosphate buffer containing the appropriate concentration of hCE1 to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of pre-warmed pNPA solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cathepsin S Inhibition Assay

Rationale: Cathepsin S is a cysteine protease involved in immune responses and other pathologies.[12] Its activity can be monitored using a fluorogenic substrate, where cleavage of the substrate by Cathepsin S results in an increase in fluorescence.[13][14] This protocol is designed to determine the inhibitory potential of N-(2,4-difluorophenyl)-2-fluorobenzamide against this representative protease.

Materials:

  • Recombinant human Cathepsin S

  • N-(2,4-difluorophenyl)-2-fluorobenzamide

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)[15]

  • E-64 (a general cysteine protease inhibitor, as a positive control)[13][14]

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)[16]

  • DMSO

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400/505 nm for AFC)[15]

Experimental Workflow:

CathepsinS_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions (in DMSO) Add_Compound Add Compound/DMSO/E-64 to wells Compound_Prep->Add_Compound Enzyme_Prep Prepare Cathepsin S Solution (in Assay Buffer) Add_Enzyme Add Cathepsin S to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate (in Assay Buffer) Add_Substrate Add Substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the Cathepsin S inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(2,4-difluorophenyl)-2-fluorobenzamide in DMSO. Prepare a stock solution of E-64 in DMSO.

  • Assay Plate Setup: In a black 96-well plate, add 2 µL of the compound dilutions, DMSO, or E-64 solution.

  • Enzyme Addition: Add 48 µL of pre-warmed (37°C) assay buffer containing Cathepsin S to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Reaction Initiation: Start the reaction by adding 50 µL of the pre-warmed fluorogenic substrate solution to each well.

  • Measurement: Measure the increase in fluorescence over time (kinetic) or after a fixed incubation period (endpoint) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Follow the same data analysis steps as described for the hCE1 inhibition assay to determine the IC50 value.

Data Analysis and Interpretation: Determining the Mechanism of Inhibition

Rationale: Once an inhibitory activity is confirmed, it is crucial to understand the mechanism by which the compound inhibits the enzyme. This can be achieved by performing enzyme kinetic studies in the presence of the inhibitor.

Procedure:

  • Varying Substrate Concentration: For the enzyme of interest, perform the activity assay with a range of substrate concentrations in the absence and presence of a fixed concentration of N-(2,4-difluorophenyl)-2-fluorobenzamide (typically at or near its IC50 value).

  • Data Plotting: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

  • Michaelis-Menten and Lineweaver-Burk Plots:

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the effect of the inhibitor on Vmax and Km.

Interpretation of Lineweaver-Burk Plots:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor a_xlabel a_ylabel b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor b_xlabel b_ylabel c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor c_xlabel c_ylabel

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

  • Competitive Inhibition: The lines intersect on the y-axis (Vmax is unchanged, Km increases). The inhibitor competes with the substrate for the active site.

  • Non-competitive Inhibition: The lines intersect on the x-axis (Km is unchanged, Vmax decreases). The inhibitor binds to a site other than the active site.

  • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km are reduced). The inhibitor binds only to the enzyme-substrate complex.

Conclusion

These application notes provide a comprehensive framework for the initial evaluation of N-(2,4-difluorophenyl)-2-fluorobenzamide as a potential enzyme inhibitor. By following these protocols, researchers can synthesize the compound, determine its solubility, and screen it against relevant enzyme targets. The subsequent kinetic analysis will provide valuable insights into its mechanism of action, which is a critical step in the early stages of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Inhibition of Cathepsin S Activity using a Selective Inhibitor. BenchChem.
  • Laizure, S. C., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 145-156.
  • Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Journal of Pharmacological and Toxicological Methods, 57(2), 138-144.
  • Ross, M. K., & Borazjani, A. (2007). Inhibition of human liver carboxylesterase (hCE1) by organophosphate ester flame retardants and plasticizers: implications for pharmacotherapy. Toxicology and Applied Pharmacology, 224(3), 289-296.
  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience.
  • Abcam. (n.d.). Cathepsin S Activity Assay Kit (Fluorometric) (ab65307). Abcam.
  • Beers, S. A., et al. (2005). Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate. Journal of Biological Chemistry, 280(23), 22077-22087.
  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Evotec.
  • Evotec. (n.d.). Carboxylesterase Inhibition. Evotec.
  • Sigma-Aldrich. (n.d.).
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
  • MedSchoolCoach. (n.d.).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Sigma-Aldrich. (n.d.).
  • Michigan State University. (n.d.). Aqueous Solubility Assay. MSU Drug Discovery.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5569-5572.
  • Wang, D., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 435.
  • ResearchGate. (n.d.). Optimal pH for activity of cathepsins.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). EMBL-EBI.
  • Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1784.
  • Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1688.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl)-2,6-difluorobenzamide. BenchChem.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Takeda. (2014). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 57(15), 6197-6207.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4-difluoro-N-(2,4-difluorobenzoyl)-N-decyl-. Cheméo.
  • ACS Publications. (2022). Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice. ACS Chemical Biology, 17(10), 2865-2875.
  • Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository.
  • BenchChem. (2025).
  • Frontiers. (2021). Application of a Highly Selective Cathepsin S Two-step Activity-Based Probe in Multicolor Bio-Orthogonal Correlative Light-Electron Microscopy. Frontiers in Chemistry, 9, 628938.
  • ACS Publications. (2025).
  • MDPI. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5304.
  • MDPI. (2021). A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity. International Journal of Molecular Sciences, 22(3), 1032.
  • PMC. (2010). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(2), 171-178.
  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience.

Sources

Application

Application Note: Protocol for Growing Single Crystals of N-(2,4-difluorophenyl)-2-fluorobenzamide

Part 1: Executive Summary & Scientific Rationale This protocol details the validated methodology for growing diffraction-quality single crystals of N-(2,4-difluorophenyl)-2-fluorobenzamide . This molecule belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

This protocol details the validated methodology for growing diffraction-quality single crystals of N-(2,4-difluorophenyl)-2-fluorobenzamide . This molecule belongs to the class of fluorinated benzamides, which are critical pharmacophores in medicinal chemistry due to the metabolic stability and lipophilicity imparted by fluorine substitution.

Crystallographic Challenge: The primary challenge in crystallizing poly-fluorinated benzamides lies in balancing the strong hydrogen-bonding potential of the amide moiety (


) with the weak, competing interactions of the fluorine atoms (

and

). The goal is to achieve a thermodynamic equilibrium that favors the formation of the Monoclinic Pn space group, characterized by 1D amide-amide hydrogen bonded chains and ring-stacking interactions.

Key Physical Properties:

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Melting Point: 110–112 °C[3]

  • Solubility Profile: Soluble in Dichloromethane (DCM), Acetone, Ethanol; Insoluble in Water.[5]

Part 2: Pre-Crystallization Workflow

Before attempting crystallization, the chemical purity of the sample must be verified. Impurities >1% can poison crystal faces, leading to cessation of growth or twinning.

Synthesis & Purification Check

The compound is typically synthesized via the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline.[2][6]

  • Purity Validation: Run a Thin Layer Chromatography (TLC) plate (Solvent: 20% Ethyl Acetate in Hexane). A single spot is required.

  • Melting Point Validation: Ensure the bulk powder melts sharply between 110–112 °C . A depressed range (e.g., 105–109 °C) indicates solvent occlusion or impurities requiring recrystallization from hot ethanol before proceeding.

Experimental Workflow Diagram

The following diagram outlines the decision tree for solvent and method selection.

CrystalWorkflow Start Raw Synthesized N-(2,4-difluorophenyl)-2-fluorobenzamide Purity Purity Check (TLC & MP: 110-112°C) Start->Purity Decision Select Crystallization Method Purity->Decision Pass MethodA Method A: Slow Evaporation (Solvent: DCM) *Literature Standard* Decision->MethodA Primary Route MethodB Method B: Vapor Diffusion (Solvent: DCM / Anti: Hexane) *For High Quality Blocks* Decision->MethodB If Method A yields needles Growth Crystal Growth (3-7 Days, Ambient Temp) MethodA->Growth MethodB->Growth Harvest Harvest & Microscopy (Polarized Light) Growth->Harvest XRD Single Crystal XRD (Target: Monoclinic Pn) Harvest->XRD

Figure 1: Decision tree for the crystallization of fluorinated benzamides.

Part 3: Detailed Experimental Protocols

Method A: Slow Evaporation (Primary Protocol)

Rationale: This method was successfully used to resolve the structure of Fo24 (Gallagher & Hehir, 2024). Dichloromethane (DCM) is the preferred solvent because it solubilizes the compound well but evaporates moderately fast, requiring rate control to prevent micro-crystallinity.

Materials:

  • 4 mL clear glass vial (borosilicate).

  • Solvent: Dichloromethane (HPLC Grade).

  • Parafilm.

  • Needle (27G).

Step-by-Step Procedure:

  • Dissolution: Weigh 15 mg of the purified compound into the 4 mL vial.

  • Solvation: Add 1.5 mL of Dichloromethane. Swirl gently until the solid is completely dissolved. The solution must be clear.

    • Note: If particulates remain, filter through a 0.45 µm PTFE syringe filter into a fresh vial.

  • Rate Control: Cap the vial with Parafilm. Ensure a tight seal.

  • Perforation: Pierce the Parafilm 3 to 5 times with the 27G needle.

    • Mechanism: This limits the vapor pressure release, slowing the evaporation rate from hours to days, which favors fewer, larger crystals over many small ones.

  • Incubation: Place the vial in a vibration-free environment at room temperature (20–25 °C). Avoid direct sunlight.

  • Observation: Inspect daily. Crystals should appear within 2–4 days as colorless blocks or prisms.

Method B: Vapor Diffusion (Optimization Protocol)

Rationale: If Method A yields thin needles or twinned crystals, Vapor Diffusion is the corrective protocol. It uses a "good" solvent (DCM) and a volatile "anti-solvent" (Hexane) to slowly lower solubility without evaporation.[7]

Materials:

  • Inner vial: 4 mL glass vial.

  • Outer vessel: 20 mL scintillation vial with a screw cap.

  • Solvent: Dichloromethane (DCM).

  • Anti-solvent: n-Hexane.

Step-by-Step Procedure:

  • Inner Solution: Dissolve 20 mg of compound in 1.0 mL DCM in the small (inner) vial. Do not cap this vial.

  • Outer Chamber: Pipette 4 mL of n-Hexane into the large (outer) vial.

  • Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Ensure the inner vial stands upright and the hexane level is below the rim of the inner vial.

  • Sealing: Tightly screw the cap onto the outer vial.

  • Mechanism: Hexane has a higher vapor pressure and will diffuse into the DCM solution. Since the compound is insoluble in hexane, the solubility limit decreases slowly, forcing nucleation.

  • Timeline: Leave undisturbed for 5–7 days.

Visualization of Vapor Diffusion Setup

VaporDiffusion cluster_outer Outer Vial (Sealed Environment) cluster_inner Inner Vial (Open) Hexane Anti-Solvent Reservoir (n-Hexane) High Vapor Pressure Solution Saturated Solution (Compound + DCM) Hexane->Solution Vapor Diffusion (Lowers Solubility)

Figure 2: Schematic of the Vapor Diffusion chamber. Hexane vapor diffuses into the DCM solution, slowly precipitating the crystal.

Part 4: Characterization & Validation

Once crystals are harvested, they must be validated before mounting for XRD.[8]

Optical Inspection

Use a microscope with a polarizing filter.

  • Success: Crystals extinguish (go dark) uniformly when rotated 90° under cross-polarized light. This indicates a single crystal lattice.

  • Failure: Crystals show irregular color patterns or do not extinguish completely (indicating twinning or polycrystalline aggregates).

Crystallographic Parameters (Reference)

When solving the structure, compare your unit cell dimensions to the reported literature values for Fo24 to confirm the phase:

  • Crystal System: Monoclinic

  • Space Group: Pn (No. 7)[2][3]

  • Unit Cell Dimensions (approx at 294 K):

    • 
      [3]
      

Part 5: Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Solution separated into liquid droplets instead of crystals.The concentration is too high or impurities are present. Action: Redissolve in more solvent (dilute by 20%) or recrystallize the raw material from hot ethanol first.
Micro-crystals Powder-like precipitate formed immediately.Evaporation was too fast. Action: Use Method A with fewer pinholes in the Parafilm, or switch to Method B (Vapor Diffusion).
No Growth Solution remains clear after 7 days.Solution is undersaturated. Action: Remove the Parafilm and allow open evaporation for 24 hours, then reseal.
Twinning Crystals look like clusters or stars.Nucleation rate is too high. Action: Filter the solution through a 0.22 µm filter to remove dust nuclei before crystallization.

References

  • Gallagher, J. F., & Hehir, N. (2024).[2] N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1782. [Link][6]

    • Core Reference: Describes the synthesis, crystal growth (DCM), and structural solution of the specific title compound.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Methodology: Authoritative text on crystal growth techniques and polymorphism control.
  • NIST Chemistry WebBook. 2,4-Difluorobenzamide, N-(4-fluorophenyl)- Data. [Link][4]

    • Data Verification: Source for general physical properties of fluorinated benzamide deriv
  • Cambridge Crystallographic Data Centre (CCDC). Deposition Number 2326799 (Fo24). [Link]

    • Validation: The official repository for the crystal structure d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of N-(2,4-difluorophenyl)-2-fluorobenzamide

An in-depth guide to navigating the complexities of N-(2,4-difluorophenyl)-2-fluorobenzamide crystallization. Welcome to the technical support resource for N-(2,4-difluorophenyl)-2-fluorobenzamide.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of N-(2,4-difluorophenyl)-2-fluorobenzamide crystallization.

Welcome to the technical support resource for N-(2,4-difluorophenyl)-2-fluorobenzamide. As Senior Application Scientists, we have compiled this guide based on established crystallographic principles and specific data related to fluorinated benzamides to help you overcome common challenges in your research. This center provides detailed troubleshooting advice and foundational knowledge to empower you to achieve high-purity, high-quality crystals.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and crystallization behavior of N-(2,4-difluorophenyl)-2-fluorobenzamide.

Q1: What are the known physical properties of N-(2,4-difluorophenyl)-2-fluorobenzamide?

N-(2,4-difluorophenyl)-2-fluorobenzamide, which we will refer to as Fo24, has been synthesized and characterized. Key properties include:

  • Molecular Formula: C₁₃H₈F₃NO[1].

  • Appearance: Crystalline solid[1].

  • Melting Point: 110–112 °C[1].

  • Synthesis: It is typically synthesized via a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline[1][2].

Q2: What is a good starting solvent for crystallizing Fo24?

Published research reports the successful growth of single crystals of Fo24 from dichloromethane (CH₂Cl₂) at room temperature via slow evaporation[1][2][3]. Aromatic amides, in general, show good solubility in moderately polar to polar aprotic solvents. A systematic solvent screen is the most effective method to find the ideal system for your specific needs (e.g., bulk recrystallization vs. single crystal growth).

Q3: How do the fluorine substituents affect crystallization?

Fluorine substitution can significantly influence the crystallization process. It can suppress disorder that might be common in simpler benzamides, leading to more well-defined crystal structures[4][5][6]. The fluorine atoms also introduce the possibility of weaker C-H⋯F interactions and C-F⋯C ring stacking, which can play a role in the overall crystal packing along with the primary amide-amide hydrogen bonds[1][2].

Q4: Is N-(2,4-difluorophenyl)-2-fluorobenzamide known to exhibit polymorphism?

While the published structure of Fo24 is a specific form (space group Pn), the phenomenon of polymorphism is widespread in aromatic amides[7][8]. Polymorphism is the ability of a compound to exist in two or more crystalline forms with different molecular arrangements[8]. Different solvents and crystallization conditions (e.g., cooling rate, supersaturation) can lead to the formation of different polymorphs, which may have distinct physical properties[9]. It is crucial for researchers to be aware of this possibility and to characterize their crystalline material thoroughly.

Q5: How can residual impurities from the synthesis affect crystallization?

Impurities, such as unreacted starting materials (2-fluorobenzoyl chloride, 2,4-difluoroaniline) or byproducts like benzoic acid from hydrolysis, can have a significant impact[10][11]. They can inhibit nucleation, slow down crystal growth, alter crystal morphology, or become incorporated into the crystal lattice, reducing final product purity[10][12]. Structurally related impurities are often the most difficult to reject during crystallization[13][14]. Thorough purification of the crude product before the final crystallization is highly recommended.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization of N-(2,4-difluorophenyl)-2-fluorobenzamide.

Q: My compound will not crystallize from solution. What should I do?

A: This is a common issue that typically points to two main causes: the solution is undersaturated, or nucleation is inhibited.

  • Underlying Cause: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility[15]. If the solution is undersaturated, crystals cannot form. Even in a supersaturated solution, the initial formation of a stable nucleus (nucleation) can be kinetically slow.

  • Solutions & Protocol:

    • Induce Nucleation: Try scratching the inner surface of the glass vessel with a glass rod just below the meniscus. This creates microscopic imperfections that can serve as nucleation sites[16].

    • Add a Seed Crystal: If you have a previous batch of crystalline material, adding a single, tiny crystal to the supersaturated solution can bypass the difficult primary nucleation step[17].

    • Increase Supersaturation: If nucleation induction fails, your solution is likely undersaturated. You can increase the concentration by either slowly evaporating the solvent (cover the vial with parafilm and poke a few small holes) or by carefully adding a miscible "anti-solvent"—a solvent in which your compound is insoluble[16][18][19].

Q: Instead of crystals, my compound is forming an oil. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Underlying Cause: Oiling out typically happens when a highly supersaturated solution is cooled to a temperature where the compound's solubility is exceeded, but this temperature is still above the compound's melting point in the solvent system[16]. The presence of impurities can depress the melting point, exacerbating this issue. High initial concentrations and rapid cooling rates are common culprits.

  • Solutions & Protocol:

    • Adjust Solvent Volume: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% by volume) of additional warm solvent to decrease the supersaturation level[16].

    • Change the Solvent System: Consider using a solvent in which the compound is less soluble, requiring a higher temperature for dissolution. This provides a larger temperature window for successful cooling crystallization. Alternatively, an anti-solvent approach at a constant temperature may prevent oiling[21].

Q: I'm getting crystals, but they are a fine powder and not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?

A: The formation of a fine powder indicates that the rate of nucleation was much faster than the rate of crystal growth.

  • Underlying Cause: When supersaturation is very high, a massive number of nuclei form simultaneously. These nuclei then compete for the remaining solute, resulting in a large number of very small crystals[22].

  • Solutions & Protocol:

    • Reduce Supersaturation: Work with more dilute solutions and approach the point of supersaturation much more slowly.

    • Slow Evaporation: This is a simple and effective method. Prepare a nearly saturated solution in a suitable solvent (like dichloromethane) in a vial. Cover the vial with a cap or parafilm that has only one or two small holes pierced in it to allow for very slow solvent evaporation over several days[23].

    • Vapor Diffusion: This technique provides excellent control for growing high-quality single crystals. The compound is dissolved in a "good" solvent, and this solution is placed in an open vial. The vial is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the vial, gradually reducing the compound's solubility and promoting slow crystal growth[23].

    • Temperature Control: Minimize temperature fluctuations and physical vibrations, as these can trigger excessive nucleation.

Q: My final crystalline product is not pure. What strategies can I use to improve purity?

A: Impurities can be trapped on the crystal surface or incorporated into the crystal lattice. The strategy for removal depends on the mechanism of incorporation[12][24].

  • Underlying Cause: Surface-adsorbed impurities are typically found in the residual mother liquor coating the crystals. Inclusions occur when impurities are trapped within the growing crystal, often due to rapid or uncontrolled growth[24].

  • Solutions & Protocol:

    • Improve Washing: Ensure the isolated crystals are washed with a small amount of cold, fresh solvent in which the compound has low solubility. This is effective for removing surface impurities.

    • Re-slurrying: Suspending the crystalline product in a fresh solvent where it is sparingly soluble and stirring for a period can help dissolve impurities from the crystal surface, effectively "purging" them[10].

    • Recrystallization: The most robust method is to perform a second crystallization. The key is to choose a solvent system that maximizes the solubility of your target compound at high temperatures while minimizing it at low temperatures, and in which the impurities are either highly soluble or highly insoluble at all temperatures. This differential solubility is the basis of purification by crystallization[21].

Key Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude Fo24 and a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Heating: Gently heat the mixture on a hotplate with stirring until all the solid dissolves. If necessary, add small aliquots of solvent until a clear solution is achieved at the elevated temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude Fo24 in a minimum volume of a "good" solvent (e.g., acetone, THF) in which it is highly soluble.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into the crystallization vessel to remove particulates[23].

  • Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Growth: Add a few more drops of the good solvent to redissolve the turbidity slightly, then cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.

Data Presentation & Visualization

Table 1: Solvent Selection Guide for Crystallization of Aromatic Amides

This table provides general guidance for selecting solvents based on common laboratory solvents and their properties. An experimental screen is always recommended.

Solvent ClassExample SolventsSuitability for Cooling CrystallizationSuitability as Anti-SolventComments
Halogenated Dichloromethane (DCM)ModeratePoorProven effective for Fo24 via slow evaporation[1]. High volatility.
Alcohols Ethanol, IsopropanolGoodGood (with non-polar solvents)Good temperature-solubility differential for many amides[25].
Ketones AcetoneGoodPoorStrong solvent, often needs a non-polar anti-solvent.
Ethers Tetrahydrofuran (THF)Poor (often too soluble)PoorCan be a good "solvent" in a vapor diffusion setup[26].
Esters Ethyl AcetateGoodPoorVersatile solvent with moderate polarity.
Apolar Hexane, HeptanePoor (low solubility)ExcellentCommonly used as an anti-solvent to precipitate polar compounds[26].
Polar Aprotic AcetonitrileModeratePoorCan be effective for moderately polar compounds.
Water WaterPoor (insoluble)ExcellentThe most common anti-solvent for organic compounds soluble in polar organic solvents[26].
Diagram: Troubleshooting Workflow for "No Crystallization"

This diagram outlines a decision-making process when initial crystallization attempts fail.

Troubleshooting_NoCrystals Start Start: Saturated Solution at Room Temp CheckCrystals Crystals Formed? Start->CheckCrystals Success Success! Isolate, Wash, Dry CheckCrystals->Success Yes Troubleshoot Action: Induce Nucleation CheckCrystals->Troubleshoot No Scratch Scratch inner wall with glass rod Troubleshoot->Scratch Seed Add a seed crystal Troubleshoot->Seed CheckAgain Crystals Formed? Scratch->CheckAgain Seed->CheckAgain CheckAgain->Success Yes IncreaseSuper Action: Increase Supersaturation CheckAgain->IncreaseSuper No (Likely Undersaturated) Evap Slowly Evaporate Solvent IncreaseSuper->Evap AntiSolvent Add Anti-Solvent Dropwise IncreaseSuper->AntiSolvent FinalCheck Crystals Formed? Evap->FinalCheck AntiSolvent->FinalCheck FinalCheck->Success Yes Reassess Reassess System - Change Solvent - Check Purity - Increase Concentration FinalCheck->Reassess No

Caption: Decision tree for troubleshooting when no crystals are observed.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.).
  • Antisolvent Crystallization. (n.d.).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6).
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (2024, February 4).
  • Crystallization by Antisolvent Addition and Cooling - SciSpace. (n.d.).
  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
  • (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development - ResearchGate. (2020, July 6).
  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. (2022, January 17).
  • Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem. (n.d.).
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
  • A Structured Approach to Cope with Impurities during Industrial Crystallization Development. (2021, April 30).
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - DORAS | DCU Research Repository. (2024, February 23).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • Crystallisation in pharmaceutical processes | BIA. (2022, December).
  • Crystallization process: how does crystallization work - MIRAI Intex. (2024, July 25).
  • Understanding the Importance of Crystallization Processes - Contract Pharma. (2020, October 14).
  • Fo24 or (N-(2,4-difluorophenyl)-2-fluorobenzamide). - ResearchGate. (n.d.).
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10).
  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition - ACS Publications. (2008, August 28).
  • Crystallization Solvents.pdf. (n.d.).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - OSTI.GOV. (2024, June 10).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace. (2014, July 28).

Sources

Optimization

Degradation pathways of N-(2,4-difluorophenyl)-2-fluorobenzamide under experimental conditions.

Welcome to the technical support resource for N-(2,4-difluorophenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(2,4-difluorophenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during the experimental analysis of this compound's degradation pathways.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide, providing causative explanations and actionable solutions.

Issue 1: Inconsistent Analytical Results and Apparent Loss of Potency Over Time

  • Potential Cause: Degradation of N-(2,4-difluorophenyl)-2-fluorobenzamide may be occurring due to improper storage or handling. Benzamide derivatives, as a class, can be susceptible to hydrolysis, particularly under alkaline conditions.[1]

  • Expert Recommendation & Solution:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark environment, ideally at 2-8°C in a tightly sealed container to minimize exposure to moisture and light.[1]

    • pH Control of Solutions: Be mindful of the pH of your experimental solutions. While many benzamides are relatively stable in neutral and acidic aqueous solutions, their degradation can be accelerated in alkaline environments.[1][2] It is advisable to use freshly prepared solutions in appropriate neutral or slightly acidic buffers to mitigate hydrolysis.[1]

    • Solvent Selection: For non-aqueous experiments, employ aprotic solvents. If aqueous solutions are necessary, prepare them immediately before use.

    • Purity Confirmation: Before initiating a series of experiments, re-verify the purity of your starting material using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] This establishes a baseline and confirms the integrity of the compound.

Issue 2: Emergence of Unknown Peaks in Chromatograms During Stability Studies

  • Potential Cause: The appearance of new peaks is indicative of the formation of degradation products resulting from exposure to stress factors like heat, light, humidity, or reactive chemical species.

  • Expert Recommendation & Solution:

    • Systematic Forced Degradation Studies: To pinpoint the cause, conduct systematic forced degradation studies.[3][4] This involves intentionally subjecting the compound to various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in a controlled manner.[3][4][5]

    • Characterization of Degradants: Utilize hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to identify the mass-to-charge ratio (m/z) of the unknown peaks.[1][6] This information is crucial for elucidating the structures of the degradation products.

    • Anticipated Degradation Products: Based on the known degradation patterns of structurally similar compounds, a primary degradation pathway to anticipate is the hydrolysis of the amide bond.[1] This would likely yield 2-fluorobenzoic acid and 2,4-difluoroaniline.

Issue 3: Difficulty in Achieving Baseline Separation Between the Parent Compound and its Degradants in HPLC Analysis

  • Potential Cause: The chromatographic conditions may not be adequately optimized to resolve compounds with similar polarities.

  • Expert Recommendation & Solution:

    • Method Development & Optimization: A stability-indicating HPLC method is essential.[7] This requires a systematic approach to optimizing chromatographic parameters:

      • Column Chemistry: A C18 column is a common starting point.[1]

      • Mobile Phase Composition: Experiment with different solvent gradients (e.g., acetonitrile and water with 0.1% formic acid) to enhance separation.[1]

      • pH of Mobile Phase: Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention times of ionizable degradants.

      • Temperature: Column temperature can influence peak shape and resolution.

    • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(2,4-difluorophenyl)-2-fluorobenzamide?

A1: The primary and most anticipated degradation pathway is the hydrolysis of the central amide bond.[1] This cleavage is often accelerated under alkaline conditions and would result in the formation of 2-fluorobenzoic acid and 2,4-difluoroaniline. Other potential pathways that should be investigated through forced degradation studies include oxidation and photolysis.[4][5]

Q2: How can I proactively prevent the degradation of N-(2,4-difluorophenyl)-2-fluorobenzamide during my experiments?

A2: To minimize degradation, it is crucial to maintain control over the pH of your solutions, keeping them at neutral or slightly acidic levels.[1] Always store the compound and its solutions at low temperatures (2-8°C) and protect them from light by using amber vials or by wrapping containers in aluminum foil.[1] Using freshly prepared solutions is also a highly recommended practice.[1]

Q3: What are the most appropriate analytical techniques for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying N-(2,4-difluorophenyl)-2-fluorobenzamide and separating it from its degradation products.[1] For the structural identification of any unknown degradation products that may form, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended and more powerful technique.[1][6]

Q4: Is N-(2,4-difluorophenyl)-2-fluorobenzamide known to be sensitive to light?

A4: While specific, comprehensive photostability data for N-(2,4-difluorophenyl)-2-fluorobenzamide is not extensively documented in publicly available literature, many benzamide derivatives do exhibit some level of photosensitivity.[1] Therefore, it is a prudent laboratory practice to protect solutions of the compound from direct light exposure.[1] A definitive answer on its photosensitivity can be obtained by conducting photostability testing as a component of your forced degradation studies.

III. Experimental Protocols & Data Presentation

A. Protocol for Forced Degradation Studies

This protocol outlines a general framework for conducting forced degradation studies on N-(2,4-difluorophenyl)-2-fluorobenzamide. The goal is to achieve a target degradation of 5-20% to generate the primary degradation products without their subsequent degradation.[3]

  • Materials and Reagents:

    • N-(2,4-difluorophenyl)-2-fluorobenzamide

    • HPLC-grade Methanol and Acetonitrile

    • Purified Water

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂)

  • Equipment:

    • HPLC-UV/DAD system

    • LC-MS/MS system

    • pH meter

    • Calibrated oven

    • Photostability chamber

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of N-(2,4-difluorophenyl)-2-fluorobenzamide (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[1]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain at room temperature and collect samples at predetermined intervals. Neutralize samples immediately upon collection.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, and sample at various time points.[3]

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C.[3]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH guidelines.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method. If significant degradation is observed, use LC-MS/MS to identify the degradation products.

B. Quantitative Data Summary

Stress ConditionReagent/ConditionTemperatureDurationPercent Degradation (Example)Major Degradation Products (Anticipated)
Acid Hydrolysis0.1 M HCl60°C24 hours< 5%Minimal degradation
Alkaline Hydrolysis0.1 M NaOHRoom Temp8 hours~15%2-fluorobenzoic acid, 2,4-difluoroaniline
Oxidation3% H₂O₂Room Temp24 hours~10%Oxidized derivatives (e.g., N-oxides)
Thermal (Solid)Dry Heat80°C48 hours< 2%Minimal degradation
PhotolyticICH GuidelinesAmbient-~8%Photodegradation products

IV. Visualizing Degradation Pathways and Workflows

A. Anticipated Hydrolytic Degradation Pathway

G parent N-(2,4-difluorophenyl)-2-fluorobenzamide product1 2-fluorobenzoic acid parent->product1 Amide Bond Cleavage (Hydrolysis) product2 2,4-difluoroaniline parent->product2 Amide Bond Cleavage (Hydrolysis)

Caption: Anticipated hydrolytic degradation of N-(2,4-difluorophenyl)-2-fluorobenzamide.

B. Experimental Workflow for Stability Studies

G cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->HPLC-UV Analysis Oxidation Oxidation Oxidation->HPLC-UV Analysis Thermal Thermal Thermal->HPLC-UV Analysis Photolysis Photolysis Photolysis->HPLC-UV Analysis Start Start Compound N-(2,4-difluorophenyl)- 2-fluorobenzamide Start->Compound Compound->Acid Hydrolysis Compound->Alkaline Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolysis LC-MS/MS Analysis LC-MS/MS Analysis HPLC-UV Analysis->LC-MS/MS Analysis If Degradation > 5% Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation If Degradation < 5% LC-MS/MS Analysis->Data Interpretation End End Data Interpretation->End

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(2,4-difluorophenyl)-2-fluorobenzamide

Case ID: SOL-F24-BENZ Status: Active Guide Compound Class: Polyfluorinated Benzamide Applicability: In vitro Cell Assays, Enzyme Kinetics, High-Throughput Screening (HTS)[1][2] Technical Overview: The "Fluorine Effect"[3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-F24-BENZ Status: Active Guide Compound Class: Polyfluorinated Benzamide Applicability: In vitro Cell Assays, Enzyme Kinetics, High-Throughput Screening (HTS)[1][2]

Technical Overview: The "Fluorine Effect"[3]

Welcome to the technical support guide for N-(2,4-difluorophenyl)-2-fluorobenzamide (referred to herein as Fo24 ).

Users frequently encounter precipitation issues with this compound not merely because of its lipophilicity (LogP ~3.1), but due to its high crystal lattice energy .[1] The three fluorine atoms induce specific intermolecular interactions (C-H···F hydrogen bonds and π-stacking), creating a tightly packed crystal structure that resists dissolution in aqueous media.[1][2]

Physicochemical Snapshot
PropertyValueImplication for Assays
MW 251.20 g/mol Small molecule; rapid diffusion if soluble.[1][2][3]
XLogP3 ~3.1Moderately lipophilic; prone to non-specific binding.[1][2]
Solubility (Water) < 10 µM (Predicted)Critical: Requires carrier or cosolvent for biological concentrations.[1][2]
Solubility (DMSO) > 20 mMExcellent stock solvent, but risk of "crash-out" upon dilution.[1][2][4]
pKa ~13 (Amide NH)Neutral at physiological pH (7.4); pH adjustment is ineffective.[1][2]

Protocol Module: Stock Solution Preparation

Objective: Create a stable, thermodynamic stock solution free of micro-aggregates.

The "Golden Stock" Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2] Avoid Ethanol as a primary stock solvent due to higher volatility and lower solubilizing power for this specific lattice.[2]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Why? Higher concentrations (e.g., 100 mM) may reach saturation limits, leading to invisible "seed crystals" that trigger precipitation later.[1]

  • Dissolution Step:

    • Add DMSO to the powder.[5]

    • Vortex vigorously for 60 seconds.

    • Sonicate at 37°C for 10 minutes. Note: The fluorine-induced crystal lattice requires thermal energy to break initially.[1][2]

  • Storage: Aliquot into amber glass vials (fluorinated compounds can adsorb to polypropylene). Store at -20°C.

Protocol Module: Aqueous Dilution (Preventing "Crash-Out")

The Issue: Direct addition of high-concentration DMSO stock to aqueous media often causes the compound to precipitate instantly, forming a cloudy suspension or invisible aggregates that yield false negatives.

Strategy A: The Intermediate Dilution Method (Recommended)

Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute 20 mM DMSO stock 1:10 into pure DMSO to create a 2 mM working stock.

  • Step 2 (The Shift): Dilute the 2 mM stock 1:10 into a compatible organic cosolvent (e.g., PEG400 or Propylene Glycol).[1]

  • Step 3 (Final): Spike this mixture into your assay buffer/media.

    • Result: The compound is "chaperoned" into the water phase, reducing the kinetic shock of the polarity shift.

Strategy B: Cyclodextrin Complexation (For Sensitive Cells)

If your cells are sensitive to DMSO (>0.1%), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] The hydrophobic fluorinated rings of Fo24 fit well into the β-CD cavity.

Workflow Visualization:

G cluster_0 Aqueous Transition Strategies Start Solid Fo24 (Crystalline) Stock 20mM Stock (100% DMSO) Start->Stock Sonicate 37°C Direct Direct Spike (High Risk) Stock->Direct 1:1000 Dilution Intermed Intermediate Step (DMSO + PEG400) Stock->Intermed Step-down Complex CD Complex (HP-β-CD) Stock->Complex Exchange Precip Precipitation (Data Artifacts) Direct->Precip Kinetic Crash Assay Assay Buffer (Soluble <10µM) Intermed->Assay Stable Complex->Assay Most Stable

Caption: Decision pathways for solubilizing Fo24. Direct spiking poses the highest risk of precipitation artifacts.

Troubleshooting & FAQs

Q1: My solution looks clear, but my IC50 values are variable/non-reproducible. Why?

Diagnosis: Adsorption (Stickiness).[1][2] Explanation: Fluorinated benzamides are highly lipophilic and can adhere to the walls of plastic well plates and pipette tips. The "clear" solution is actually depleted of the drug. The Fix:

  • Use Low-Retention pipette tips.[1][2]

  • Switch to Glass-Coated or Block-Copolymer treated plates (e.g., Corning NBS™).[1][2]

  • Add 0.01% Tween-80 or Triton X-100 to your assay buffer (if biology permits) to prevent surface adsorption.[1][2]

Q2: Can I use pH adjustment to dissolve it?

Diagnosis: Misunderstanding of pKa. Explanation: No. The amide nitrogen (pKa ~13) does not protonate/deprotonate within the physiological range (pH 2–10).[1] Adding acid or base will only damage your compound or assay without improving solubility.[1][2]

Q3: I see a fine precipitate after 2 hours in cell media. How do I fix this?

Diagnosis: Kinetic Solubility Limit Reached. The Fix: You are likely operating above the thermodynamic solubility limit.

  • Reduce Concentration: If you are testing at 100 µM, drop to 10 µM.

  • Use a Carrier: Pre-incubate the DMSO stock with a 20% solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water before adding to the media.[1][2] The cyclodextrin encapsulates the drug, preventing the "crash" while keeping it bioavailable.

Q4: Is the fluorine substitution causing toxicity?

Diagnosis: Confounding variables. Explanation: Unlikely. The C-F bond is metabolically stable. Toxicity is usually due to:

  • DMSO Toxicity: Ensure final DMSO is < 0.5% (v/v).

  • Crystal Physical Toxicity: Micro-crystals settling on cells can cause physical stress (the "bed of nails" effect) leading to cell death, which mimics chemical toxicity.[1] Always check your wells under a microscope for crystals.

Advanced Formulation: Cyclodextrin Protocol

For in vivo studies or high-concentration cell assays, use this encapsulation method.[1][2]

Materials:

  • Fo24 Powder[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2][6]

  • Milli-Q Water[1][2][7]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water.[1][2]

  • Add excess Fo24 powder to this solution.

  • Autoclave or stir at 50°C for 24 hours (thermodynamic equilibration).

  • Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2]

  • Quantify the filtrate using HPLC-UV.[2] This yields a saturated, stable aqueous stock.[1]

References

  • Gallagher, J. F., et al. (2024).[1][8] N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI Crystals.

    • Context: Defines the crystal structure, lattice energy, and planar conformation responsible for dissolution difficulties.
  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Context: Authoritative guide on DMSO "crash-out" phenomena and kinetic vs. thermodynamic solubility.
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

    • Context: Standard protocol for using HP-β-CD to solubilize lipophilic amides.[1][2]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2]

    • Context: Explains the lipophilicity changes (LogP) and metabolic stability conferred by fluorine substitution.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of N-(2,4-difluorophenyl)-2-fluorobenzamide

Welcome to the technical support guide for the analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. The presence of three fluorine atoms in this molecule leads to intricate splitting patterns due to 1H-19F and 19F-19F couplings, often making spectral interpretation non-trivial.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice experimental protocols to help you navigate these complexities with confidence.

Understanding the Challenge: The "Why" Behind the Complexity

The primary difficulty in interpreting the NMR spectra of N-(2,4-difluorophenyl)-2-fluorobenzamide arises from the extensive spin-spin coupling involving the three fluorine atoms. Unlike typical proton-proton (1H-19F) couplings, fluorine-proton (1H-19F) and fluorine-fluorine (19F-19F) couplings can occur over multiple bonds, leading to overlapping multiplets and second-order spectral effects.[1][2] The proton NMR spectra of fluorine-substituted benzamides can be particularly complex due to the severe overlap of resonances from the two aromatic rings, in addition to the numerous short and long-range scalar couplings each proton experiences.[3]

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic signals in my 1H NMR spectrum look so complex and overlapping?

A1: The complexity arises from several factors:

  • 1H-19F Coupling: Each proton on the two aromatic rings can couple to the fluorine atoms. These couplings can extend over several bonds (long-range couplings), adding layers of splitting to each proton signal.[2][4]

  • Signal Overlap: The chemical shifts of the protons on the 2-fluorobenzoyl and 2,4-difluorophenyl rings can be very similar, causing their multiplets to overlap and making it difficult to distinguish individual signals.

  • Second-Order Effects: When the difference in chemical shift between two coupled nuclei is not much larger than their coupling constant, second-order effects can distort the expected splitting patterns, further complicating the spectrum.

Q2: I'm seeing more than three signals in my 19F NMR spectrum. What could be the reason?

A2: While you expect three distinct fluorine environments, observing more signals could be due to:

  • Rotational Isomers (Rotamers): Amide bonds have a partial double bond character, which can hinder free rotation. This can lead to the presence of different stable conformations (rotamers) in solution, each with a unique set of NMR signals. The rate of interconversion between these rotamers can be slow on the NMR timescale, resulting in separate peaks for each conformer.

  • Impurities: The presence of starting materials, by-products, or residual solvents can introduce additional signals. Always verify the purity of your sample using other analytical techniques like LC-MS or elemental analysis.

Q3: How does the choice of solvent affect the NMR spectrum?

A3: The solvent can significantly influence the chemical shifts and even the observed coupling constants.

  • Chemical Shift: Solvents like DMSO-d6 can form hydrogen bonds with the amide proton (N-H), leading to a significant downfield shift of this signal compared to a less interactive solvent like CDCl3.[5][6] This can be a useful diagnostic tool for identifying the amide proton.

  • Conformational Changes: The solvent can alter the equilibrium between different conformers of the molecule, potentially simplifying or further complicating the spectrum by changing the relative populations of rotamers.[7]

  • Intramolecular Hydrogen Bonding: The molecular structure of N-(2,4-difluorophenyl)-2-fluorobenzamide allows for an intramolecular hydrogen bond between the amide proton and the ortho-fluorine of the 2-fluorobenzoyl group.[8][9] The strength of this interaction can be solvent-dependent, affecting the chemical shifts of the involved nuclei.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Broad, unresolved signals in the aromatic region. 1. Sample concentration is too high, leading to aggregation. 2. Presence of paramagnetic impurities. 3. Slow conformational exchange on the NMR timescale.1. Dilute the sample. 2. Filter the sample through a small plug of celite or silica. 3. Acquire the spectrum at a higher temperature to increase the rate of exchange.
Difficulty in assigning specific proton signals. 1. Severe signal overlap. 2. Complex coupling patterns.1. Run 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons. 2. Acquire a 1H{19F} decoupled spectrum to simplify the proton signals by removing the H-F couplings.[1]
Inaccurate integration of signals. 1. Signal overlap. 2. Poor signal-to-noise ratio. 3. Variations in relaxation times (T1) for different nuclei.1. Use 2D NMR data to help deconvolve overlapping signals. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Increase the relaxation delay (d1) in your acquisition parameters to ensure full relaxation of all nuclei before the next pulse.
Observed coupling constants do not match expected values. 1. Second-order effects are distorting the spectrum. 2. The spectrum is not well-resolved.1. Acquire the spectrum on a higher field NMR spectrometer. The increased chemical shift dispersion at higher fields can often reduce second-order effects. 2. Use resolution enhancement techniques during data processing, such as Lorentzian-to-Gaussian transformation.

Experimental Protocols

Protocol 1: Standard 1H and 13C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2,4-difluorophenyl)-2-fluorobenzamide in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • 13C{1H} NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of 13C.

    • Employ proton decoupling to simplify the spectrum.

Protocol 2: 19F NMR Acquisition
  • Tuning the Probe: Ensure the NMR probe is properly tuned to the 19F frequency.

  • Acquisition Parameters:

    • The chemical shift range for 19F is much wider than for 1H.[2] Set a wide spectral width initially (e.g., -50 to -250 ppm) and then narrow it down based on the observed signals.

    • A reference compound like CFCl3 (0 ppm) is often used, but internal referencing to a known peak of the compound itself is also common.

    • Proton decoupling (19F{1H}) can be used to simplify the spectrum by removing 1H-19F couplings.

Protocol 3: 2D NMR for Structural Elucidation
  • COSY (1H-1H Correlation Spectroscopy): Identifies protons that are coupled to each other. This is invaluable for tracing out the spin systems of the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule and for assigning quaternary carbons.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between 1H and 19F nuclei, which can be useful for conformational analysis.[10]

Visualizing Complex Coupling

The following diagram illustrates the potential coupling pathways in N-(2,4-difluorophenyl)-2-fluorobenzamide that lead to the complex NMR spectra.

G cluster_0 N-(2,4-difluorophenyl) ring cluster_1 2-fluorobenzoyl ring H3' H3' F2' F2' H3'->F2' 3JHF F4' F4' H3'->F4' 3JHF H5' H5' H5'->F2' 4JHF H5'->F4' 3JHF H6' H6' H6'->F2' 3JHF F2'->F4' 4JFF H3 H3 F2 F2 H3->F2 3JHF H4 H4 H4->F2 4JHF H5 H5 H5->F2 5JHF H6 H6 H6->F2 4JHF NH NH NH->H6' 4JHH NH->H6 4JHH

Caption: Potential proton-fluorine and fluorine-fluorine coupling pathways in N-(2,4-difluorophenyl)-2-fluorobenzamide.

Expected Spectral Data

The following tables summarize typical chemical shift ranges and coupling constants for compounds of this type. Note that actual values will be dependent on the solvent and experimental conditions.

Table 1: Typical 1H and 19F Chemical Shift Ranges

NucleusFunctional GroupTypical Chemical Shift (ppm)
1HAromatic (Ar-H)6.8 - 8.4[8]
1HAmide (N-H)8.6 (in CDCl3)[8], 10.2 (in DMSO-d6)[8]
19FAromatic (Ar-F)-114 to -118 (in DMSO-d6)[8]

Table 2: Typical Coupling Constants

Coupling TypeNumber of BondsTypical Value (Hz)
3JHH (ortho)37 - 9
4JHH (meta)41 - 3
5JHH (para)5< 1
3JHF (ortho)38 - 10
4JHF (meta)43 - 5
5JHF (para)5< 2
nJFF3-5Can be significant and vary widely[2]

Advanced NMR Techniques for Unambiguous Assignment

For particularly challenging cases, more advanced NMR experiments can provide the necessary information for a complete and accurate spectral assignment.

  • 1D Selective NOE (Nuclear Overhauser Effect): By irradiating a specific proton signal, you can observe through-space interactions with nearby protons. This can be very useful for differentiating between protons on the two different aromatic rings based on their proximity to the amide proton.

  • Pure Shift NMR (e.g., PSYCHE): This technique can provide a proton spectrum that is "decoupled" from other protons, collapsing complex multiplets into singlets. This allows for the direct measurement of heteronuclear coupling constants, such as 1H-19F couplings, without the interference of homonuclear couplings.[1]

By systematically applying the troubleshooting steps and experimental protocols outlined in this guide, you will be well-equipped to tackle the challenges of interpreting the complex NMR spectra of N-(2,4-difluorophenyl)-2-fluorobenzamide and similar fluorinated molecules.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. American Institute of Physics. Available from: [Link]

  • 19 f chemical shifts and coupling constants. Slideshare. Available from: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. Available from: [Link]

  • Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation. PubMed. Available from: [Link]

  • Fo24 or (N-(2,4-difluorophenyl)-2-fluorobenzamide). ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. ACS Publications. Available from: [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. Available from: [Link]

  • Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors. Available from: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-(2,4-difluorophenyl)-2-fluorobenzamide Stability &amp; Handling

Status: Operational | Tier: Level 3 (Senior Scientific Support) Compound Code: Fo24 (Crystalline reference) CAS Category: Fluorinated Benzamides Executive Summary & Compound Profile Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Compound Code: Fo24 (Crystalline reference) CAS Category: Fluorinated Benzamides

Executive Summary & Compound Profile

Welcome to the technical support hub for N-(2,4-difluorophenyl)-2-fluorobenzamide . This guide addresses the physicochemical stability of this specific tri-fluorinated benzamide in various solvent systems.

Chemical Context: This compound is an amide formed by the condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline .[1][2] Unlike simple benzamides, the presence of three fluorine atoms—specifically the ortho-fluorine on the benzoyl ring and the ortho/para-fluorines on the aniline ring—creates unique electronic and steric effects.

  • Critical Structural Insight: Crystallographic data indicates an intramolecular hydrogen bond between the amide nitrogen (N-H) and the ortho-fluorine of the benzoyl ring (N-H···F). This "conformational lock" enhances stability against spontaneous hydrolysis in neutral media but does not render it immune to forced degradation, particularly in alkaline environments.

Solvent Compatibility & Solubility Guide

Frequently Asked Questions (Solvents)

Q1: Which solvent is best for preparing high-concentration stock solutions? Recommendation: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .

  • Technical Rationale: The compound is highly lipophilic due to the three fluorine substituents. Polar aprotic solvents like DMSO disrupt the crystal lattice effectively, allowing for concentrations >10 mM.

  • Warning: DMSO is hygroscopic. Absorbed water can initiate slow hydrolysis over long-term storage (months). Always store DMSO stocks at -20°C in desiccated conditions.

Q2: Can I use Methanol or Ethanol for stress testing? Recommendation: Yes, but with caveats.

  • The Risk: In the presence of strong acid catalysts and heat (e.g., 0.1 N HCl at 60°C), primary alcohols can theoretically undergo alcoholysis (transamidation), converting the amide into an ester (e.g., Methyl 2-fluorobenzoate).

  • Operational Tip: For thermal stress testing >40°C, prefer Acetonitrile (ACN) or Water/ACN mixtures over alcohols to avoid solvent-interaction artifacts.

Q3: Why does the compound precipitate when I dilute my DMSO stock into cell culture media (pH 7.4)? Root Cause: The "Crash-Out" Effect.

  • Explanation: N-(2,4-difluorophenyl)-2-fluorobenzamide has extremely low aqueous solubility. When a high-concentration DMSO stock is diluted into an aqueous buffer, the solvent power drops largely.

  • Troubleshooting:

    • Keep final DMSO concentration < 0.5% if possible.

    • Sonicate the media immediately upon addition.

    • Use a carrier molecule (e.g., Cyclodextrin) if compatible with your assay.

Stability Profiles & Degradation Pathways

Hydrolytic Stability (Acid/Base)

The amide bond is the primary site of degradation. The reaction is a Nucleophilic Acyl Substitution .

  • Acidic Conditions (pH < 2): Relatively stable at room temperature. The electron-withdrawing fluorines reduce the basicity of the carbonyl oxygen, making protonation (the first step of acid hydrolysis) less favorable than in non-fluorinated analogs.

  • Alkaline Conditions (pH > 10): HIGH RISK. The electron-withdrawing nature of the 2,4-difluoroaniline group makes the leaving group (the aniline anion) more stable, thereby accelerating base-catalyzed hydrolysis.

Photostability[3][4][5]
  • UV Sensitivity: Fluorinated aromatics are susceptible to photodefluorination (radical mechanism) under high-intensity UV light (xenon arc).

  • Observation: You may see "ghost peaks" in HPLC eluting earlier than the parent peak, corresponding to mono-des-fluoro derivatives.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway you will encounter during stress testing.

DegradationPathway Figure 1: Primary Hydrolytic Degradation Pathway under Alkaline Stress Parent Parent Compound N-(2,4-difluorophenyl)-2-fluorobenzamide Transition Tetrahedral Intermediate (Unstable) Parent->Transition + OH- / H2O (Nucleophilic Attack) AcidProd Degradant A 2-Fluorobenzoic Acid Transition->AcidProd C-N Bond Cleavage AmineProd Degradant B 2,4-Difluoroaniline Transition->AmineProd Leaving Group

Standardized Stress Testing Protocol

Objective: To validate the stability-indicating capability of your analytical method (HPLC/LC-MS) according to ICH Q1A(R2) guidelines.

Prerequisites:

  • Stock Solution: 1 mg/mL in Acetonitrile (ACN).

  • Control: Store one aliquot at 4°C in the dark.

Experimental Workflow
Stress TypeConditionDurationExpected ResultNeutralization
Acid Hydrolysis 1N HCl at 60°C2 - 24 Hours< 10% DegradationNeutralize with 1N NaOH to pH 7.0
Base Hydrolysis 0.1N NaOH at Ambient1 - 4 Hours> 20% Degradation (Rapid)Neutralize with 0.1N HCl to pH 7.0
Oxidation 3% H₂O₂ at Ambient24 HoursN-Oxide formation (Minor)Quench with Sodium Thiosulfate
Thermal 80°C (Solid State)7 DaysStableDissolve in ACN for analysis
Photolytic 1.2 million lux hours~24 HoursDes-fluoro byproductsN/A
Step-by-Step Protocol (Base Hydrolysis Example)
  • Preparation: Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Stress Induction: Add 1.0 mL of 0.1N NaOH .

  • Incubation: Let stand at room temperature (25°C).

    • Checkpoint: If precipitation occurs (due to low solubility of the parent in base), add 1.0 mL of THF or Dioxane to solubilize.

  • Quenching: After 2 hours, add exactly 1.0 mL of 0.1N HCl .

  • Dilution: Dilute to volume (10 mL) with Mobile Phase (e.g., 50:50 Water:ACN).

  • Analysis: Inject onto HPLC immediately.

Analytical Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1mg/mL in ACN) Solvent Add Stress Agent (Acid/Base/Oxidant) Stock->Solvent Heat Thermal/Time Incubation Solvent->Heat Check Visual Check (Precipitation?) Heat->Check Check->Solvent Precipitate (Add Co-solvent) Quench Quench/Neutralize Check->Quench Clear HPLC HPLC-UV/MS Analysis Quench->HPLC

Caption: Figure 2: Step-by-step workflow for forced degradation studies ensuring solubility maintenance.

Troubleshooting Analytical Artifacts

Issue: "I see a split peak for my parent compound."

  • Cause: Solvent mismatch. If you inject a 100% ACN sample into a high-aqueous mobile phase (e.g., 95% Water), the compound may precipitate momentarily on the column head.

  • Fix: Match the sample diluent to the starting mobile phase gradient (e.g., 50% ACN).

Issue: "Recovery is low after filtration."

  • Cause: Adsorption.[3] Fluorinated benzamides are lipophilic and stick to Nylon filters.

  • Fix: Use PTFE or Regenerated Cellulose (RC) syringe filters. Discard the first 1 mL of filtrate.

Issue: "Unknown peak at RRT 0.2."

  • Cause: This is likely 2,4-difluoroaniline (Degradant B). It is much more polar than the parent and will elute near the void volume in reverse-phase chromatography.

  • Verification: Check UV spectrum. The aniline will have a distinct absorption profile compared to the benzamide.

References

  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Gallagher, J. F. (2024).[2] N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1][2][5] MDPI Molbank, 2024(1), M1773. (Provides crystallographic evidence of intramolecular H-bonding and synthesis details). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of N-(2,4-difluorophenyl)-2-fluorobenzamide Derivatives: A Guide for Researchers

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide array of biological target...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity. This guide provides a comprehensive comparative analysis of the biological activity of N-(2,4-difluorophenyl)-2-fluorobenzamide derivatives, with a primary focus on their well-documented antimicrobial properties as inhibitors of the bacterial cell division protein FtsZ. Furthermore, we will explore the potential of this scaffold in other therapeutic areas, providing a forward-looking perspective for researchers in drug discovery.

The N-(2,4-difluorophenyl)-2-fluorobenzamide Scaffold: An Overview

The core structure, N-(2,4-difluorophenyl)-2-fluorobenzamide, presents a unique combination of a difluorinated phenyl ring and a fluorinated benzoyl moiety. This specific arrangement of fluorine atoms can significantly impact the molecule's conformational preferences and electronic distribution, making it an intriguing candidate for targeted drug design. While the broader class of benzamides has been investigated for a multitude of biological activities, a significant body of research on derivatives of the closely related 2,6-difluorobenzamide scaffold has highlighted their potent antimicrobial effects through the inhibition of FtsZ.

Comparative Analysis of Antimicrobial Activity: FtsZ Inhibition

A critical target in the quest for novel antibiotics is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin.[1][2] FtsZ plays a pivotal role in bacterial cell division by polymerizing to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the division machinery.[3][4] Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for new antibacterial agents.[5][6][7]

A series of 3-substituted-2,6-difluorobenzamide derivatives, structurally analogous to the N-(2,4-difluorophenyl)-2-fluorobenzamide scaffold, have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentrations (MICs) of these derivatives, providing a clear comparison of their potencies.

Compound IDR Group (Substitution at position 3)B. subtilis ATCC9372 MIC (µg/mL)S. aureus ATCC25923 MIC (µg/mL)MRSA ATCC29213 MIC (µg/mL)PRSA PR MIC (µg/mL)
1 -OCH2CH(CH3)2 (isobutoxy)14816
2 -OCH2-c-C3H5 (cyclopropylmethoxy)281632
3 -OCH2-Ph (benzyloxy)4163264
4 -OCH2-(3-Cl-Ph) (3-chlorobenzyloxy)0.5848
5 -OCH2-(3-CH3-Ph) (3-methylbenzyloxy)12816

Data compiled from published studies on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[7]

Structure-Activity Relationship (SAR) Insights:

The data presented in the table reveals key structure-activity relationships:

  • Influence of the Alkoxy Side Chain: The nature of the substituent at the 3-position of the benzamide ring significantly impacts the antimicrobial activity. The introduction of a 3-chlorobenzyl ether (Compound 4 ) resulted in the most potent activity against B. subtilis and MRSA.

  • Aromatic vs. Aliphatic Substituents: While both aliphatic and aromatic side chains conferred activity, the substituted benzyl ethers generally demonstrated superior potency.

  • Substitution on the Benzyl Ring: The presence of a chlorine atom at the meta-position of the benzyl ring (Compound 4 ) enhanced activity compared to the unsubstituted benzyl (Compound 3 ) and the methyl-substituted benzyl (Compound 5 ) derivatives.

Mechanism of Action: Perturbation of FtsZ Polymerization

The antimicrobial activity of these difluorobenzamide derivatives is attributed to their ability to interfere with the normal dynamics of FtsZ polymerization. These compounds have been shown to increase the GTPase activity of FtsZ, leading to an accelerated rate of polymerization and the formation of stabilized FtsZ polymers. This hyper-stabilization of the FtsZ filaments disrupts the dynamic nature of the Z-ring, ultimately inhibiting cell division.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used in the evaluation of these compounds.

Synthesis of 3-Substituted 2,6-Difluorobenzamide Derivatives

The synthesis of the 3-alkoxy-2,6-difluorobenzamide derivatives typically involves a Williamson ether synthesis, followed by amide formation.

DOT Diagram of the Synthetic Workflow:

synthetic_workflow start 2,6-Difluoro-3-hydroxybenzamide reagent1 Alkyl/Benzyl Halide (R-X) K2CO3, DMF start->reagent1 Williamson Ether Synthesis intermediate 3-Alkoxy/Benzyloxy-2,6-difluorobenzamide reagent1->intermediate hydrolysis LiOH, THF/H2O intermediate->hydrolysis Saponification acid 3-Alkoxy/Benzyloxy-2,6-difluorobenzoic Acid hydrolysis->acid coupling Amine (R'-NH2) HATU, DIPEA, DMF acid->coupling Amide Coupling final_product N-Substituted-3-alkoxy/benzyloxy- 2,6-difluorobenzamide coupling->final_product

Caption: General synthetic scheme for 3-substituted 2,6-difluorobenzamide derivatives.

Step-by-Step Protocol:

  • Ether Synthesis: To a solution of 2,6-difluoro-3-hydroxybenzamide in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3) and the desired alkyl or benzyl halide.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to obtain the 3-alkoxy/benzyloxy-2,6-difluorobenzamide intermediate.

  • Amide Formation (if starting from the corresponding acid): If the desired final product is an N-substituted amide, the intermediate from step 4 can be hydrolyzed to the corresponding carboxylic acid.

  • Couple the carboxylic acid with the desired amine using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Purify the final product by column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

DOT Diagram of the MIC Assay Workflow:

mic_workflow start Prepare serial dilutions of test compounds in a 96-well plate addition Add bacterial inoculum to each well start->addition inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->addition incubation Incubate at 37°C for 18-24 hours addition->incubation readout Visually inspect for turbidity or measure absorbance (OD600) incubation->readout result Determine the lowest concentration with no visible growth (MIC) readout->result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8][9][10]

FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering.

Step-by-Step Protocol:

  • Protein Preparation: Purify FtsZ protein from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2), the test compound at various concentrations, and purified FtsZ protein.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.

  • Light Scattering Measurement: Immediately measure the change in light scattering at a 90° angle using a fluorometer or a dedicated light scattering instrument. An increase in light scattering indicates FtsZ polymerization.

  • Data Analysis: Plot the light scattering intensity over time to determine the effect of the compound on the rate and extent of FtsZ polymerization.[11][1]

Potential in Other Therapeutic Areas: A Forward Look

While the antimicrobial activity of the N-(2,4-difluorophenyl)-2-fluorobenzamide scaffold and its analogs is well-established, the inherent drug-like properties of fluorinated benzamides suggest their potential in other therapeutic areas.

  • Anticancer Activity: Numerous benzamide derivatives have been investigated as anticancer agents, targeting a variety of mechanisms including histone deacetylase (HDAC) inhibition and kinase inhibition.[12][13][14] The fluorine substitutions on the N-(2,4-difluorophenyl)-2-fluorobenzamide scaffold could enhance cell permeability and binding to cancer-related targets. Further screening of these derivatives against a panel of cancer cell lines could unveil novel anticancer leads.[15][16]

  • Anti-inflammatory Activity: The modulation of inflammatory pathways is another area where benzamide derivatives have shown promise.[8][17][18] The anti-inflammatory potential of N-(2,4-difluorophenyl)-2-fluorobenzamide derivatives could be explored in cellular assays measuring the production of pro-inflammatory cytokines or the activity of key inflammatory enzymes.

Conclusion

The N-(2,4-difluorophenyl)-2-fluorobenzamide scaffold represents a promising platform for the development of novel therapeutic agents. The comparative analysis of its derivatives has demonstrated their potent antimicrobial activity through the inhibition of the essential bacterial cell division protein FtsZ. The provided structure-activity relationships and detailed experimental protocols offer a solid foundation for researchers to build upon in the design of next-generation antibiotics. Furthermore, the exploration of this scaffold in other therapeutic areas, such as oncology and inflammation, holds significant potential for future drug discovery efforts.

References

  • McCool, G.J. Exploring structure and function of FtsZ, a prokaryotic cell division protein and tubulin-homologue. UMass Amherst. Available at: [Link]

  • The inhibition mechanism of FtsZ inhibitors. (2021). ResearchGate. Available at: [Link]

  • Erickson, H. P., Anderson, D. E., & Osawa, M. (2010). Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring. Microbiology and Molecular Biology Reviews, 74(4), 504-528.
  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2017). RSC Medicinal Chemistry, 8(11), 1194-1203.
  • den Blaauwen, T., Hamoen, L. W., & Levin, P. A. (2017). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. Current Opinion in Microbiology, 35, 74-81.
  • FtsZ (protein). (n.d.). EBSCO. Retrieved from [Link]

  • Haydon, D. J., Stokes, N. R., Ure, R., Galbraith, G., Bennett, J. M., Brown, D. R., ... & Czaplewski, L. G. (2008). Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. Proceedings of the National Academy of Sciences, 105(31), 10839-10844.
  • FtsZ. (n.d.). Wikipedia. Retrieved from [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (2018). ResearchGate. Available at: [Link]

  • Goudgaon, N. M., & Reddy, R. Y. (2014). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF 2-(4-FLUOROBENZYLTHIO)-N-(SUBSTITUTED PHENYL) PYRIMIDINE-4-AMINES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(1), 64-68.
  • Halim, P. A., Georgey, H. H., & Said, M. F. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105253.
  • Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. (2021). ResearchGate. Available at: [Link]

  • Abbas, A. A., & El-Sayed, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19752-19779.
  • EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (2019). European Journal of Medicinal Chemistry, 170, 267-278.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. Available at: [Link]

  • Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1777.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(27), 19752-19779.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). Bioorganic Chemistry, 162, 108594.
  • Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(22), 5036-5041.
  • Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. (2018). European Journal of Medicinal Chemistry, 154, 267-279.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2430.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024). Journal of Medicinal Chemistry.

Sources

Comparative

Fluorine Substitution in N-Phenylbenzamides: A Strategic Guide to Property Modulation

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral, antiprotozoal, and anticancer agents. However, its utility is often limited by rapid metabolic clearance and suboptimal membrane permeability. This guide objectively compares how strategic fluorine substitution—specifically at ortho, meta, and para positions—transforms the physicochemical and biological profile of this scaffold. Unlike standard alkyl or halo-substitutions, fluorine offers a unique "orthogonal" modulation: it alters electronic character and metabolic stability without imposing significant steric bulk.

Physicochemical & Structural Impact Analysis[2][3]

The introduction of fluorine is not merely a lipophilicity booster; it is a conformational lock and a metabolic shield.

The Ortho-Fluorine Effect: Conformational Locking & Permeability

Placing a fluorine atom at the ortho position of the N-phenyl ring (relative to the amide nitrogen) creates a specific intramolecular interaction.

  • Mechanism: The amide hydrogen (NH) acts as a donor, and the ortho-fluorine acts as a weak acceptor. This forms a pseudo-five-membered ring via an Intramolecular Hydrogen Bond (IMHB).

  • Result: This "locks" the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a receptor. Crucially, this "hides" the polar NH group, significantly increasing membrane permeability (passive diffusion) without requiring a massive increase in lipophilicity.

The Para-Fluorine Effect: Metabolic Blocking

The para position of the N-phenyl ring is the primary "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation).

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation mechanism used by CYP450 enzymes.

  • Result: Substitution at the para position effectively blocks metabolic clearance, extending the half-life (

    
    ) of the compound in vivo.
    
Comparative Data Table: Substituent Effects

The following table synthesizes SAR data comparing unsubstituted N-phenylbenzamides with fluorinated analogs.

PropertyUnsubstituted (H) Ortho-Fluoro (2-F) Meta-Fluoro (3-F) Para-Fluoro (4-F) Trifluoromethyl (CF₃)
Lipophilicity (cLogP) Baseline+0.2 to +0.3+0.2 to +0.3+0.2 to +0.3+1.0 to +1.2
Metabolic Stability Low (Rapid 4-hydroxylation)ModerateModerateHigh (Blocks 4-oxidation) High
Membrane Permeability ModerateHigh (IMHB effect) ModerateModerateHigh (Lipophilicity driven)
Conformation Flexible (Twisted)Planar/Locked FlexibleFlexibleBulky (Steric clash)
Electronic Effect (

)
0.000.06 (Inductive)0.340.060.54 (Strong withdrawing)

Key Insight: Use 2-F (ortho) when target binding requires a planar conformation or when permeability is the limiting factor. Use 4-F (para) when extending half-life is the priority.

Biological Activity Case Studies
Case Study A: Antiprotozoal Potency (Trypanosoma brucei)

In a study targeting kinetoplastid parasites, the difference between chloro- and fluoro-substitution was critical.[2][3]

  • Observation: The fluorine-containing analog (3k) was 69 times more potent than its chloro-analog (3f).[2][3]

  • Causality: The ortho-fluorine formed an IMHB with the amide NH, shielding its polarity.[2] The chloro-substituent, being larger and a poorer H-bond acceptor, could not form this bond effectively, resulting in lower permeability and poorer parasite uptake [1].

Case Study B: Enterovirus 71 Inhibition

For N-phenylbenzamide derivatives targeting Enterovirus 71, 2-fluoropropionic acid derivatives were synthesized.[4]

  • Observation: Fluorinated derivatives maintained low cytotoxicity while exhibiting antiviral activity.

  • Causality: The electron-withdrawing nature of fluorine lowered the pKa of the amide, potentially strengthening hydrogen bond interactions with the viral capsid protein [2].

Visualizing the Mechanisms[1][7]
Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how para-fluorine substitution prevents the formation of the unstable arene oxide intermediate, forcing the enzyme to disengage or metabolize a less favorable site.

MetabolicBlocking Substrate N-Phenylbenzamide (Unsubstituted) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate->CYP450 Binding Intermediate Arene Oxide / Radical Cation CYP450->Intermediate e- Transfer Blocked Oxidation Blocked (C-F Bond Strength) CYP450->Blocked Attack Fails Metabolite 4-Hydroxy Metabolite (Inactive/Excreted) Intermediate->Metabolite Hydroxylation Fluorinated 4-Fluoro-N-Phenylbenzamide (Para-F Substituted) Fluorinated->CYP450 Binding Stable Metabolically Stable (Extended Half-life) Blocked->Stable Compound Retained

Caption: Comparative metabolic fate of unsubstituted vs. para-fluorinated N-phenylbenzamides.

Diagram 2: Synthesis Workflow

A robust, self-validating protocol for synthesizing these derivatives.

SynthesisWorkflow Start Starting Materials: Benzoic Acid Deriv. + Aniline Deriv. Activation Activation: Add DIC (1.5 eq) + HOBt (1.5 eq) Solvent: DCM, 0°C, 30 min Start->Activation Coupling Coupling Reaction: Add Fluorinated Aniline Stir RT, 12-24h Activation->Coupling Quench Quench & Wash: 1. 0.5N NaOH (Remove acid) 2. 10% HCl (Remove amine) 3. Brine Coupling->Quench Purify Purification: Recrystallization (EtOH) or Column Chromatography Quench->Purify Validation Validation: 1H-NMR (Amide NH peak) 19F-NMR (Diagnostic shift) Purify->Validation

Caption: General synthesis workflow for fluorinated N-phenylbenzamides using carbodiimide coupling.

Experimental Protocols
Protocol A: Synthesis via Carbodiimide Coupling

This method is preferred for fluorinated derivatives to avoid harsh conditions that might affect sensitive substituents.

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM). Add

    
    -diisopropylcarbodiimide (DIC, 1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq). Stir at 0°C for 30 minutes to form the active ester.
    
  • Coupling: Add the fluorinated aniline (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 0.5 N NaOH to remove unreacted acid. Separate the organic layer and wash sequentially with 10% HCl (to remove unreacted aniline), water, and brine.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H NMR (look for amide singlet ~8-10 ppm) and 
    
    
    
    F NMR (diagnostic signals: -100 to -120 ppm for aromatic F).
Protocol B: Microsomal Stability Assay

To verify the metabolic blocking effect of the fluorine substitution.[1]

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
References
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of N-(2,4-difluorophenyl)-2-fluorobenzamide analogs.

This guide provides a technical analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide (often coded in crystallographic literature as Fo24 ) and its structural analogs.[1] While Fo24 is frequently cited as a "structural be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide (often coded in crystallographic literature as Fo24 ) and its structural analogs.[1]

While Fo24 is frequently cited as a "structural benchmark" for studying fluorine-mediated conformational locking, its scaffold serves as the foundational pharmacophore for two major classes of therapeutics: FtsZ Inhibitors (Antibacterials) and DHODH Inhibitors (Anti-inflammatory/Antiviral) .

Optimizing Polyfluorinated Benzamides for Antimicrobial & Kinase Activity

Executive Summary & Pharmacophore Definition

N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) represents a specific class of "tri-fluorinated" benzamides where the biological activity is dictated by the precise positioning of fluorine atoms.

  • The "Ortho-F" Effect (Region A): The 2-fluoro substituent on the benzoyl ring locks the amide bond into a planar conformation via intramolecular N-H···F hydrogen bonding.[1][2][3][4][5]

  • The "Aniline" Pattern (Region B): The 2,4-difluoro substitution on the N-phenyl ring modulates lipophilicity and blocks metabolic oxidation at the para-position.

This guide compares the Fo24 scaffold against its two most successful clinical analogs: PC190723 (Staphylococcal FtsZ inhibitor) and Teriflunomide (DHODH inhibitor).

Quick Comparison: Fo24 vs. Bioactive Standards
FeatureFo24 (Subject) PC190723 (Comparator 1) Teriflunomide (Comparator 2)
Core Scaffold 2,4-F2-Aniline + 2-F-Benzoyl2,6-F2-Benzamide + Thiazole4-CF3-Aniline + Enolic Amide
Primary Target Structural Model / Kinase ProbeFtsZ (Bacterial Cell Division)DHODH (Pyrimidine Synthesis)
Conformation Planar (Locked by H-bond)Twisted (Interacts with hydrophobic pocket)Planar (Intramolecular H-bond)
Key Potency Driver 2,4-F substitution (Metabolic block)2,6-F substitution (Pocket fit)4-CF3 (Lipophilicity)
Clinical Status Pre-clinical / Crystallographic Ref.Phase II (Anti-staphylococcal)FDA Approved (Multiple Sclerosis)

Mechanism of Action (MOA) & Target Landscape

The biological utility of Fo24 analogs bifurcates into two distinct pathways depending on the "Head Group" modification.

Pathway A: Bacterial Cell Division (FtsZ Inhibition)

When the benzamide ring is 2,6-difluorinated (an analog of Fo24), the compound binds to the inter-domain cleft of FtsZ , a bacterial tubulin homolog. This prevents the formation of the "Z-ring," halting cell division (septation) and causing bacterial death.

Pathway B: Pyrimidine Depletion (DHODH Inhibition)

Isosteres of Fo24 (where the benzoyl group is replaced by a heterocyclic enol) bind to the ubiquinone channel of Dihydroorotate Dehydrogenase (DHODH) . This starves rapidly dividing cells (T-cells, Viruses) of pyrimidines.

MOA_Pathways Compound Fo24 Analog (Polyfluorinated Benzamide) Target_FtsZ Target A: FtsZ (Bacterial Tubulin) Compound->Target_FtsZ 2,6-F2 Substitution Target_DHODH Target B: DHODH (Mitochondrial Enzyme) Compound->Target_DHODH Bioisosteric Replacement Mech_FtsZ Inhibits GTPase Activity & Polymerization Target_FtsZ->Mech_FtsZ Mech_DHODH Blocks Ubiquinone Binding Tunnel Target_DHODH->Mech_DHODH Outcome_FtsZ Z-Ring Failure (Bacterial Lysis) Mech_FtsZ->Outcome_FtsZ Outcome_DHODH Pyrimidine Depletion (Cytostasis) Mech_DHODH->Outcome_DHODH

Figure 1: Divergent signaling pathways for Fluorinated Benzamide analogs. The substitution pattern determines whether the molecule acts as an antibiotic (FtsZ) or an anti-inflammatory (DHODH).

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of N-(2,4-difluorophenyl)-2-fluorobenzamide is defined by three critical regions.

Region A: The Benzoyl Ring (The "Lock")
  • Fo24 Configuration (2-Fluoro): The single fluorine at the ortho position creates an intramolecular hydrogen bond with the amide nitrogen (N-H···F).

    • Effect: This locks the molecule in a planar conformation.[2]

    • Biological Implication:[1][2][6][7] Essential for kinase binding but sub-optimal for FtsZ .

  • Optimization (2,6-Difluoro): Adding a second fluorine (as in PC190723) creates steric bulk that twists the ring out of planarity.

    • Result: This twisted conformation perfectly fits the hydrophobic pocket of FtsZ. Analogs lacking the 2,6-pattern lose >100x potency against MRSA.

Region B: The Amide Linker
  • Modifications: Methylation of the amide nitrogen (N-Me) abolishes activity in both FtsZ and DHODH models.

Region C: The Aniline Ring (2,4-Difluorophenyl)[1][5]
  • Metabolic Stability: The 2,4-difluoro pattern is superior to non-fluorinated analogs.

    • C-4 Position: Fluorine here blocks cytochrome P450-mediated hydroxylation (a common clearance pathway).

    • C-2 Position: Fluorine here increases lipophilicity (LogP) and membrane permeability.

  • Potency: For FtsZ inhibitors, replacing the 2,4-difluorophenyl group with a heterocycle (e.g., thiazolopyridine) significantly enhances potency. However, the 2,4-difluorophenyl moiety remains a cost-effective, metabolically stable alternative for early-stage screening.

Comparative Data Table: Fluorine Scan
Compound VariantBenzoyl Subst.[5][7][8][9]Aniline Subst.[1][2][5][7][8][10][11]MIC (S. aureus)Stability (t1/2)SAR Note
Fo24 (Reference) 2-F2,4-F2> 64 µg/mLHighPlanar lock; poor FtsZ fit.
Analog A 2,6-F2 2,4-F20.5 - 1.0 µg/mLHigh2,6-F2 is critical for activity.
Analog B 2,6-F2Unsubstituted4 - 8 µg/mLLowRapid metabolism at C-4.
Analog C H (None)2,4-F2InactiveModerateLoss of conformational control.

Experimental Protocols

To validate the SAR of Fo24 analogs, the following self-validating protocols are recommended.

A. Synthesis: The "Acid Chloride" Method

Rationale: This method is preferred over coupling reagents (EDC/HATU) for fluorinated anilines due to their lower nucleophilicity.

  • Reagents: 2,4-Difluoroaniline (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,4-difluoroaniline in DCM under Nitrogen atmosphere.

    • Add Triethylamine and cool to 0°C.

    • Dropwise add 2-Fluorobenzoyl chloride.

    • Stir at Room Temp for 4 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO3. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water (Fo24 crystallizes readily, mp: 110–112 °C).

B. Biological Assay: FtsZ GTPase Inhibition

Rationale: This assay confirms the target engagement (Mechanism of Action) rather than just general toxicity.

  • Protein: Recombinant S. aureus FtsZ (SaFtsZ).

  • Reaction Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

  • Substrate: GTP (500 µM).

  • Detection: Malachite Green Phosphate Assay (measures inorganic phosphate release).

  • Workflow:

    • Incubate FtsZ (5 µM) with Compound (Fo24 analog) for 10 min.

    • Add GTP to initiate polymerization.

    • Quench after 30 min with Malachite Green reagent.

    • Measure Absorbance at 630 nm.

    • Control: PC190723 (Positive Control).

Workflow Visualization

Experimental_Workflow Start Start: Scaffold Selection (Fo24) Synth Synthesis (Acid Chloride Coupling) Start->Synth Purify Purification (Recrystallization) Synth->Purify Decision Check Purity (>95% by HPLC) Purify->Decision Decision->Synth Fail (Repurify) Assay_Enz Enzymatic Assay (FtsZ GTPase) Decision->Assay_Enz Pass Cryst X-Ray Crystallography (Confirm Planarity) Decision->Cryst Structural Study Assay_Cell Cellular Assay (MIC vs MRSA) Assay_Enz->Assay_Cell IC50 < 10 µM

Figure 2: Experimental cascade for validating Fo24 analogs. Crystallography is unique to this scaffold to verify the "fluorine lock."

Conclusion & Outlook

N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) is a master class in fluorine chemistry. While the specific Fo24 molecule is often used as a crystallographic probe to demonstrate amide planarity and stacking interactions , its structural logic underpins modern antibiotic design.

  • For Antibacterial Development: Shift from the 2-fluoro (Fo24) to the 2,6-difluoro benzoyl motif to target FtsZ.

  • For Metabolic Stability: Retain the 2,4-difluoroaniline tail to block oxidation.

Researchers should utilize Fo24 as a negative control (conformational lock) when screening for FtsZ inhibitors, contrasting it with the active, twisted 2,6-analogs.

References

  • Gallagher, J. F., et al. (2024).[3] "N-(2,4-Difluorophenyl)-2-fluorobenzamide."[1][2][3][4][9][11] Molbank, 2024(1), M1782.

    • Key Finding: Definitive crystal structure and synthesis of Fo24; analysis of planarity and H-bonding.
  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.

    • Key Finding: Establishes the 2,6-difluorobenzamide (PC190723) as the standard for FtsZ inhibition.
  • Bi, F., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962.

    • Key Finding: SAR comparison of benzamide substitutions for antimicrobial activity.[1]

  • Matysiak, J., et al. (2015).[12] "Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives." Acta Poloniae Pharmaceutica, 72(5), 943-950.[12]

    • Key Finding: Explores the antiproliferative potential of rel

Sources

Safety & Regulatory Compliance

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